3-Cyclohexyl-2-methylpropanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(8-11)7-10-5-3-2-4-6-10/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFQSZVPADHYTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281637 | |
| Record name | 3-cyclohexyl-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20514-52-7 | |
| Record name | NSC22286 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-cyclohexyl-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Section 1: Chemical Identity and Nomenclature
An In-depth Technical Guide to 3-Cyclohexyl-2-methylpropanal
Abstract
This technical guide provides a comprehensive overview of 3-Cyclohexyl-2-methylpropanal, a significant organic compound with applications in chemical synthesis and the fragrance industry. The document delineates its chemical identity, including its definitive CAS Number, molecular structure, and nomenclature. It further explores its physicochemical properties, outlines a representative synthetic pathway, and details standard analytical methodologies for its characterization and quality control. This guide also covers its industrial applications and provides essential safety, handling, and storage protocols in accordance with the Globally Harmonized System (GHS). It is intended to serve as a critical resource for researchers, chemists, and professionals in drug development and chemical manufacturing.
The unique identification of a chemical compound is fundamental to scientific research and regulatory compliance. The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, ensuring unambiguous identification in literature and databases.
The definitive CAS Number for 3-Cyclohexyl-2-methylpropanal is 20514-52-7 [1][2][3].
Molecular Structure and Formula
3-Cyclohexyl-2-methylpropanal is an aldehyde featuring a cyclohexyl ring attached to a methyl-substituted propanal chain. Its molecular structure is a key determinant of its chemical reactivity and physical properties.[4]
-
IUPAC Name: 3-cyclohexyl-2-methylpropanal[2]
-
SMILES: O=CC(C)CC1CCCCC1[1]
-
InChI Key: NYFQSZVPADHYTD-UHFFFAOYSA-N[2]
Below is a 2D representation of the molecular structure.
Caption: 2D structure of 3-Cyclohexyl-2-methylpropanal.
Synonyms
In literature and commercial listings, this compound may be referred to by several synonyms:
Section 2: Physicochemical Properties
The physical and chemical properties of 3-Cyclohexyl-2-methylpropanal dictate its behavior in various applications and are crucial for process design and safety assessments. It is typically a colorless to pale yellow liquid with a characteristic sweet, pleasant odor.[4]
| Property | Value | Source |
| Molecular Weight | 154.25 g/mol | [1][2] |
| Monoisotopic Mass | 154.135765193 Da | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Pleasant, sweet | [4] |
| XlogP3 (Predicted) | 3.3 | [2] |
| Purity (Typical) | ≥95% | [1] |
Section 3: Synthesis and Manufacturing
While multiple synthetic routes can be devised, a common and logical approach for the synthesis of 3-Cyclohexyl-2-methylpropanal involves the oxidation of its corresponding primary alcohol, 3-Cyclohexyl-2-methylpropan-1-ol. This method is a cornerstone of aldehyde synthesis in organic chemistry, valued for its reliability and relatively mild conditions when using modern reagents.
The causality behind this choice is rooted in the high selectivity of oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, which can efficiently convert primary alcohols to aldehydes while minimizing over-oxidation to carboxylic acids.
Proposed Synthetic Pathway: Oxidation of 3-Cyclohexyl-2-methylpropan-1-ol
The workflow involves the controlled oxidation of the parent alcohol.
Caption: Proposed workflow for the synthesis of 3-Cyclohexyl-2-methylpropanal.
Experimental Protocol
This protocol is a self-validating system; progress can be monitored at each stage to ensure reaction completion and purity.
-
Reactor Setup: A dry, round-bottom flask is charged with a solution of 3-Cyclohexyl-2-methylpropan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The addition is controlled to manage any exotherm.
-
Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed. This step is critical for preventing over-reaction and maximizing yield.
-
Work-up and Extraction: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove chromium salts. The filtrate is then washed sequentially with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 3-Cyclohexyl-2-methylpropanal.
-
Characterization: The final product's identity and purity are confirmed using analytical methods as described in Section 4.
Section 4: Analytical Methodologies
To ensure the identity, purity, and quality of 3-Cyclohexyl-2-methylpropanal, a suite of analytical techniques is employed. The choice of these methods is based on their ability to provide specific structural and quantitative information.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight of the compound. The fragmentation pattern in the mass spectrum provides a fingerprint for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of hydrogen atoms, confirming the presence of the aldehyde proton, methyl group, and cyclohexyl ring protons.
-
¹³C NMR: Identifies the number of unique carbon environments, including the characteristic carbonyl carbon of the aldehyde group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the aldehyde group.
Caption: Standard analytical workflow for compound characterization.
Section 5: Applications in Research and Industry
The unique molecular structure of 3-Cyclohexyl-2-methylpropanal, combining a bulky cyclohexyl group with a reactive aldehyde function, makes it a valuable compound in several fields.
-
Fragrance Industry: Aldehydes are well-known for their potent and often pleasant aromas. 3-Cyclohexyl-2-methylpropanal's sweet odor makes it a candidate for use as a fragrance ingredient in perfumes, cosmetics, and other consumer products.[4]
-
Organic Synthesis Intermediate: The aldehyde group is highly versatile and can undergo numerous chemical transformations, such as nucleophilic additions and condensation reactions.[4] This makes the compound a useful building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.
Section 6: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling 3-Cyclohexyl-2-methylpropanal to mitigate risks to personnel and the environment. The following information is based on its GHS hazard classifications.[2]
GHS Hazard Classification
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[2]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[6]
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
References
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3-cyclohexyl-2-methylpropanal , aldlab-chemicals. Available at: [Link]
-
Safety Data Sheet: 2-Methyl-2-propanol , Carl ROTH. Available at: [Link]
-
3-cyclohexyl-2-methylpropanal (C10H18O) , PubChemLite. Available at: [Link]
-
3-Cyclohexyl-2-methylpropan-1-ol | C10H20O , PubChem. Available at: [Link]
-
3-Cyclopentyl-2-methylpropanal | C9H16O , PubChem. Available at: [Link]
-
3-Cyclohexyl-2-methylpropanal | C10H18O , PubChem. Available at: [Link]
-
The Synthesis of Allyl-3-Cyclohexylpropionate , Perfumer & Flavorist. Available at: [Link]
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2-Cyclohexyl-2-methylpropanal | C10H18O , PubChem. Available at: [Link]
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cyclohexyl propanol, 5442-00-2 , The Good Scents Company. Available at: [Link]
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3-methyl-4-(2,2-dimethyl-6-methylene cyclohexyl)-3-buten-2-one, 7388-22-9 , The Good Scents Company. Available at: [Link]
-
methyl cyclohexyl propionate, 20681-51-0 , The Good Scents Company. Available at: [Link]
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2-cyclohexyl-2-propanol , NIST/TRC Web Thermo Tables. Available at: [Link]
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MedChem Tips and Tricks , ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
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EXAM 3 Answers , Chem 334 - Fall 1999. Available at: [Link]
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(PDF) Determination of 1, 2-Benzenedicarboxylic acid, bis (2-ethylhexyl) ester from the twigs of Thevetia Peruviana as a Colwell Biomarker , ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure of 3-Cyclohexyl-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Cyclohexyl-2-methylpropanal, a molecule with potential applications in various scientific fields, including fragrance chemistry and as a building block in medicinal chemistry. We will delve into its chemical identity, synthesis, purification, and detailed structural elucidation through modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers, offering not just data, but also the scientific rationale behind the described methodologies.
Introduction and Chemical Identity
3-Cyclohexyl-2-methylpropanal is an aliphatic aldehyde characterized by the presence of a cyclohexyl ring and a methyl group attached to the propanal backbone.[1] This structure imparts specific physicochemical properties that are of interest for various applications. The aldehyde functional group is a key reactive center, allowing for a wide range of chemical transformations.[2]
Table 1: Chemical Identifiers and Properties of 3-Cyclohexyl-2-methylpropanal
| Identifier | Value | Source |
| IUPAC Name | 3-cyclohexyl-2-methylpropanal | [1] |
| CAS Number | 20514-52-7 | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Monoisotopic Mass | 154.135765193 Da | [1] |
Synthesis and Purification
A plausible and efficient synthetic route to 3-Cyclohexyl-2-methylpropanal is the hydroformylation of a suitable alkene precursor, such as (2-methylallyl)cyclohexane. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.[3][4] This reaction is typically catalyzed by rhodium or cobalt complexes.[3][5] The use of specific ligands can influence the regioselectivity of the reaction, favoring the formation of the desired branched aldehyde.[3]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 3-Cyclohexyl-2-methylpropanal via hydroformylation.
Experimental Protocol: Synthesis
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature control is charged with (2-methylallyl)cyclohexane, a rhodium catalyst such as Rh(acac)(CO)₂, and a suitable phosphine ligand to promote the formation of the branched aldehyde. The solvent, typically a non-polar organic solvent like toluene, is added.
-
Reaction Conditions: The reactor is sealed and purged with synthesis gas (a mixture of carbon monoxide and hydrogen). The pressure is then raised to the desired level (e.g., 20-100 atm), and the temperature is increased to initiate the reaction (e.g., 80-120 °C).
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC). Upon completion, the reactor is cooled, and the excess gas is carefully vented. The resulting crude product is a mixture of the desired aldehyde and potentially the linear isomer.
Experimental Protocol: Purification
Aldehydes can be effectively purified from non-carbonyl-containing impurities through the formation of a solid bisulfite adduct, which can then be separated and the aldehyde regenerated.
-
Bisulfite Adduct Formation: The crude reaction mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a crystalline adduct which precipitates out of the solution.
-
Isolation of the Adduct: The solid bisulfite adduct is isolated by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting material or byproducts.
-
Regeneration of the Aldehyde: The purified bisulfite adduct is then treated with an aqueous solution of sodium carbonate or dilute acid to regenerate the pure aldehyde. The aldehyde, being insoluble in water, will separate as an oily layer.
-
Final Purification: The regenerated aldehyde is extracted with an organic solvent, dried over an anhydrous drying agent (e.g., MgSO₄), and further purified by vacuum distillation to yield the final product.
Structural Elucidation
The molecular structure of 3-Cyclohexyl-2-methylpropanal can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.
-
Aldehydic Proton: A highly deshielded signal, likely a doublet, is expected in the range of δ 9.5-9.7 ppm due to the electronegativity of the adjacent oxygen atom.
-
Proton at C2: A multiplet in the region of δ 2.2-2.5 ppm, coupled to the aldehydic proton and the adjacent methylene and methyl protons.
-
Methyl Protons (at C2): A doublet in the range of δ 1.0-1.2 ppm, coupled to the proton at C2.
-
Cyclohexyl and Methylene Protons: A complex series of overlapping multiplets in the upfield region of δ 0.8-1.8 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework.
-
Carbonyl Carbon: A highly deshielded signal is anticipated in the range of δ 200-205 ppm, which is characteristic of an aldehyde carbonyl carbon.
-
C2 Carbon: A signal around δ 45-55 ppm.
-
C3 Carbon (Methylene): A signal in the range of δ 30-40 ppm.
-
Cyclohexyl Carbons: A series of signals in the aliphatic region, typically between δ 25-40 ppm.
-
Methyl Carbon (at C2): A signal in the upfield region, around δ 10-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of a saturated aliphatic aldehyde.
-
Aldehydic C-H Stretch: Two weak to medium absorption bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which are diagnostic for an aldehyde C-H bond.
-
Aliphatic C-H Stretch: Strong absorption bands will be present in the region of 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the cyclohexyl and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 154, corresponding to the molecular weight of 3-Cyclohexyl-2-methylpropanal.
-
Key Fragmentation Patterns:
-
Loss of the formyl radical (CHO) to give a fragment at m/z = 125.
-
Alpha-cleavage, leading to the loss of the methyl group (CH₃) resulting in a fragment at m/z = 139, or loss of the cyclohexylmethyl group.
-
Fragmentation of the cyclohexyl ring, typically showing losses of ethylene (28 Da) and other small alkyl fragments.[5] A prominent peak at m/z = 83 corresponding to the cyclohexyl cation is also expected.
-
Table 2: Predicted Spectroscopic Data for 3-Cyclohexyl-2-methylpropanal
| Technique | Predicted Chemical Shift / Absorption / m/z | Assignment |
| ¹H NMR | δ 9.5-9.7 ppm (d) | Aldehydic proton (-CHO) |
| δ 2.2-2.5 ppm (m) | Proton at C2 | |
| δ 1.0-1.2 ppm (d) | Methyl protons at C2 | |
| δ 0.8-1.8 ppm (m) | Cyclohexyl and methylene protons | |
| ¹³C NMR | δ 200-205 ppm | Carbonyl carbon (C=O) |
| δ 45-55 ppm | C2 carbon | |
| δ 30-40 ppm | C3 carbon (methylene) | |
| δ 25-40 ppm | Cyclohexyl carbons | |
| δ 10-15 ppm | Methyl carbon at C2 | |
| IR | 1720-1740 cm⁻¹ (strong, sharp) | C=O stretch |
| ~2720 cm⁻¹ and ~2820 cm⁻¹ (weak-medium) | Aldehydic C-H stretch | |
| 2850-2960 cm⁻¹ (strong) | Aliphatic C-H stretch | |
| MS | m/z = 154 | Molecular ion (M⁺) |
| m/z = 125 | [M - CHO]⁺ | |
| m/z = 83 | [C₆H₁₁]⁺ (cyclohexyl cation) |
Potential Applications in Research and Drug Development
While primarily utilized in the fragrance industry for its specific scent profile, the structural motifs within 3-Cyclohexyl-2-methylpropanal present opportunities for its use as a versatile intermediate in medicinal chemistry.[6]
-
Scaffold for Novel Therapeutics: The cyclohexyl group is a common lipophilic moiety in drug candidates that can enhance binding to biological targets and improve pharmacokinetic properties.[7] The aldehyde functionality serves as a reactive handle for the synthesis of more complex molecules, such as amines, alcohols, and carboxylic acids, which are prevalent in pharmacologically active compounds.[2]
-
Probing Biological Systems: Derivatives of 3-Cyclohexyl-2-methylpropanal could be synthesized to probe the structure-activity relationships of biological targets. For instance, cyclohexyl-containing compounds have been investigated for their analgesic and anti-inflammatory properties.[8]
-
Development of Covalent Inhibitors: The electrophilic nature of the aldehyde group makes it a candidate for the design of covalent inhibitors that can form stable bonds with nucleophilic residues in target proteins.
Safety and Handling
Based on available data, 3-Cyclohexyl-2-methylpropanal is classified as a skin irritant and may cause an allergic skin reaction. It is also suspected of causing serious eye irritation and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.
-
Handling: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
3-Cyclohexyl-2-methylpropanal is a molecule with well-defined structural features that can be reliably synthesized and characterized using standard laboratory techniques. Its unique combination of a reactive aldehyde group and a lipophilic cyclohexyl moiety makes it a valuable synthon for the development of new chemical entities in various fields, particularly in medicinal chemistry. This guide provides a foundational understanding of its properties and the methodologies for its study, intended to facilitate further research and application.
References
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PubChem. 3-Cyclohexyl-2-methylpropanal. National Center for Biotechnology Information. [Link][1]
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WIPO Patentscope. WO/2025/051973 3-CYCLOHEXYL-2-METHYLPROPANAL AS A FRAGRANCE. [Link][6]
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MDPI. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 2013. [Link][8]
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PubMed Central. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry Letters, 2017. [Link][7]
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The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Link][2]
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JoVE. Mass Spectrometry: Cycloalkane Fragmentation. [Link][5]
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PubChemLite. 3-cyclohexyl-2-methylpropanal (C10H18O). [Link][9]
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PubChem. (2-methylallyl)cyclohexane. National Center for Biotechnology Information. [Link][4]
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A Spectroscopic Guide to 3-Cyclohexyl-2-methylpropanal: Elucidating Molecular Structure through NMR, IR, and MS Analysis
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Cyclohexyl-2-methylpropanal (C₁₀H₁₈O), a saturated aldehyde with a molecular weight of 154.25 g/mol .[1] Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not publicly available, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive interpretation of its structural features.
Introduction
3-Cyclohexyl-2-methylpropanal is an organic compound featuring a cyclohexyl ring connected to a propanal moiety with a methyl substituent at the alpha-position. Understanding the precise arrangement of atoms and functional groups within this molecule is paramount for its application in various scientific fields. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will detail the expected spectroscopic signatures of 3-Cyclohexyl-2-methylpropanal, offering a foundational understanding for its identification and characterization.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the spectroscopic data, a standardized atom numbering system is employed for 3-Cyclohexyl-2-methylpropanal.
Caption: Molecular structure of 3-Cyclohexyl-2-methylpropanal with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Cyclohexyl-2-methylpropanal.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol (Predicted):
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-Cyclohexyl-2-methylpropanal in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | Doublet | 1H | H1 (Aldehyde) |
| ~2.4 | Multiplet | 1H | H2 |
| ~1.6-1.8 | Multiplet | 2H | H3 |
| ~1.5-1.7 | Multiplet | 1H | H1' |
| ~1.1-1.4 | Multiplet | 4H | H2', H6' (axial & equatorial) |
| ~0.9-1.1 | Multiplet | 6H | H3', H4', H5' (axial & equatorial) |
| ~1.0 | Doublet | 3H | H4' (Methyl) |
Interpretation:
The most downfield signal is expected for the aldehydic proton (H1) at approximately 9.6 ppm, appearing as a doublet due to coupling with the adjacent methine proton (H2).[2] The methine proton at C2 is predicted to resonate around 2.4 ppm as a complex multiplet, being coupled to the aldehydic proton, the diastereotopic protons at C3, and the methyl protons at C4'. The protons of the cyclohexyl ring will appear as a series of broad, overlapping multiplets in the upfield region (approximately 0.9-1.8 ppm). The methyl group protons (H4') are expected to appear as a doublet around 1.0 ppm, resulting from coupling to the H2 proton.
Caption: Simplified workflow of FTIR spectroscopy.
Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation
Experimental Protocol (Predicted):
-
Sample Introduction: Introduce a dilute solution of 3-Cyclohexyl-2-methylpropanal into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Employ Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Predicted Mass Spectrometry Data:
| m/z | Predicted Fragment |
| 154 | [M]⁺ (Molecular Ion) |
| 153 | [M-H]⁺ |
| 125 | [M-CHO]⁺ |
| 97 | [C₇H₁₃]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 71 | [C₄H₇O]⁺ |
| 55 | [C₄H₇]⁺ |
| 43 | [C₃H₇]⁺ |
Interpretation:
The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 154. A characteristic feature of aldehydes is the loss of a hydrogen atom from the carbonyl group, leading to a significant [M-1]⁺ peak at m/z 153. [3]Alpha-cleavage is a common fragmentation pathway for aldehydes, which can result in the loss of the formyl radical (CHO) to give a peak at m/z 125, or the loss of the alkyl chain to produce a fragment at m/z 71. The cyclohexyl group can also fragment, leading to a prominent peak at m/z 83, corresponding to the cyclohexyl cation. Further fragmentation of the alkyl and cyclohexyl portions will lead to a series of smaller fragments.
Caption: Predicted major fragmentation pathways of 3-Cyclohexyl-2-methylpropanal in EI-MS.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-Cyclohexyl-2-methylpropanal. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have constructed a detailed and scientifically grounded interpretation of its expected spectral data. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns outlined herein serve as a valuable reference for the identification and structural elucidation of this compound in research and development settings. The provided methodologies for data acquisition and analysis offer a practical framework for scientists working with this and similar molecules.
References
-
Chemistry LibreTexts. (2023, January 14). 19.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228994, 3-Cyclohexyl-2-methylpropanal. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanal. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanal. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylpropanal. Retrieved from [Link]
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- 3. mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern of m/z m/e ions for analysis and identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Stereochemical Dynamics of 3-Cyclohexyl-2-methylpropanal: A Technical Guide
Executive Summary: The Stereochemical Challenge
3-Cyclohexyl-2-methylpropanal (CAS 20514-52-7) represents a classic challenge in the development of bioactive aldehydes for fragrance and pharmaceutical applications.[1][2] Structurally analogous to "Cyclamen Aldehyde" (where the cyclohexyl ring replaces the phenyl group), this molecule functions as a potent "Muguet" (Lily of the Valley) odorant and a versatile pharmaceutical intermediate.
However, its utility is constrained by a critical stereochemical liability: the labile
This guide provides a rigorous technical analysis of the molecule’s stereoisomerism, the kinetics of its racemization, and the protocols required for its enantioselective synthesis and analysis.
Molecular Architecture and CIP Assignment
To control the chirality of 3-Cyclohexyl-2-methylpropanal, one must first rigorously define its absolute configuration according to the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]
Structural Connectivity
The molecule consists of a propanal backbone substituted at the C2 position with a methyl group and at the C3 position with a cyclohexyl ring.[2]
-
C1: Aldehyde Carbonyl (
, Achiral) -
C2:
-Carbon ( , Chiral Center )[1] -
C3: Methylene Bridge (
, Achiral)
CIP Priority Assignment (C2 Stereocenter)
The stereocenter at C2 is bonded to four distinct groups. The priorities are assigned based on atomic number and connectivity:
| Priority | Group | Rationale |
| 1 | -CHO (Formyl) | Carbon bonded to (O, O, H).[1][2][3] Oxygen has the highest atomic number.[1][2] |
| 2 | -CH₂-C₆H₁₁ (Cyclohexylmethyl) | Carbon bonded to (C, H, H).[1][2] The next carbon (ring) is bonded to (C, C, H).[2] |
| 3 | -CH₃ (Methyl) | Carbon bonded to (H, H, H).[1][2] |
| 4 | -H (Hydrogen) | Lowest atomic number.[1][2] |
Configuration Determination:
-
** (R)-Enantiomer:** With Hydrogen (4) in the back, the sequence 1
2 3 follows a Clockwise direction.[1][2] -
** (S)-Enantiomer:** With Hydrogen (4) in the back, the sequence 1
2 3 follows a Counter-Clockwise direction.[1][2]
The Racemization Liability: Mechanism and Kinetics
The defining feature of
The Enolization Pathway
Racemization occurs because the intermediate enol (or enolate) is planar (
Figure 1: The thermodynamic sink of racemization via the achiral enol intermediate.
Implication for Formulation
-
pH Sensitivity: Racemization is fastest at pH extremes.[1][2] Formulations (whether drug or fragrance) must be buffered near pH 4.5–5.5 to minimize the rate of enolization.[1][2]
-
Solvent Effects: Protic solvents (alcohols, water) accelerate racemization by stabilizing the enol/enolate via hydrogen bonding.[2] Aprotic solvents (ethers, hydrocarbons) offer better kinetic stability.[1][2]
Synthesis and Enantioselective Control[4]
Producing the pure enantiomer requires bypassing the thermodynamic tendency to racemize.[1][2] Two primary strategies are recommended:
Route A: Asymmetric Organocatalysis (The MacMillan Approach)
This is the modern standard for generating
-
Catalyst: Imidazolidinone organocatalyst (e.g., MacMillan Catalyst).[2]
Protocol:
-
Dissolve 3-cyclohexyl-2-methyl-2-propenal (1.0 eq) in DCM.
-
Add (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone (0.05 eq) and TCA (0.05 eq).
-
Cool to -20°C to suppress thermal racemization.
Route B: Classical Resolution via Derivatization
If asymmetric synthesis is not feasible, the racemate can be resolved by forming stable diastereomers.
-
Derivatization: React racemic aldehyde with a chiral diol (e.g., (+)-Diethyl tartrate or chiral 1,2-diols) to form diastereomeric acetals.[1][2]
-
Separation: Acetals are stable to racemization (no carbonyl group) and can be separated via standard silica chromatography or crystallization.[1][2]
-
Hydrolysis: Careful acidic hydrolysis releases the chiral aldehyde.[1][2] Note: This step carries a high risk of re-racemization and must be performed rapidly at low temperature.
Analytical Methodology: Validating Optical Purity
Standard HPLC/GC cannot distinguish enantiomers.[1][2] A chiral stationary phase or chiral shift reagent is required.[1][2]
Chiral Gas Chromatography (GC) Protocol
For volatile aldehydes like 3-cyclohexyl-2-methylpropanal, Chiral GC is the gold standard.[1][2]
-
Column:
-Cyclodextrin derivative (e.g., Hydrodex -6TBDM or Chirasil-Dex).[1][2] -
Temperature Program: Isothermal hold at 110°C is often sufficient to separate the enantiomers due to their subtle interaction differences with the cyclodextrin cavity.[1][2]
-
Detection: FID or MS.
NMR Analysis with Chiral Shift Reagents
When GC is unavailable,
-
Reagent: (+)-Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1][2]
-
Mechanism: The Europium complex binds to the carbonyl oxygen.[1][2] The chiral environment shifts the methyl doublet (at C2) of the (R) and (S) enantiomers to different ppm values (split peaks).[1][2]
Applications and Olfactory Impact[5]
In fragrance chemistry, chirality dictates potency and character.[2] For the class of
-
Threshold: One enantiomer typically has an odor threshold 10–100x lower (stronger) than the other.[1][2]
-
Character:
-
Generic Profile: Fresh, floral, green, Muguet (Lily of the Valley).
-
Stereo-differentiation: While specific data for the cyclohexyl analog is proprietary to major flavor & fragrance houses, the general rule for this structural class (see Cyclamen Aldehyde) suggests the (R)-enantiomer is often the potent, floral contributor, while the (S)-enantiomer may be weaker or possess "fatty/chemical" off-notes.
-
Data Summary Table:
| Property | Value / Description |
| CAS (Racemic) | 20514-52-7 |
| Molecular Weight | 154.25 g/mol |
| Stereocenter | C2 ( |
| Stability | Oxidizes to acid; Racemizes in base/acid |
| Odor Profile | Muguet, Floral, Green, Aldehydic |
| Preferred Analysis | Chiral GC ( |
References
-
Synthesis of Alpha-Chiral Aldehydes: MacMillan, D. W. C., et al. "Enantioselective Organocatalytic Synthesis of Alpha-Chiral Aldehydes."[1][2] Journal of the American Chemical Society.[1][2] Link[1][2]
-
Racemization Mechanisms: Smith, M. B.[2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[2] Wiley-Interscience.[1][2] Link[1][2]
-
Olfactory Properties of Enantiomers: Kraft, P., et al. "Odds and Trends: Recent Developments in the Chemistry of Odorants."[2] Angewandte Chemie International Edition. Link[1][2]
-
PubChem Compound Summary: "3-Cyclohexyl-2-methylpropanal."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Chiral GC Analysis: Schurig, V. "Separation of Enantiomers by Gas Chromatography."[1][2] Journal of Chromatography A. Link
Sources
Strategic Sourcing and Technical Utilization of 3-Cyclohexyl-2-methylpropanal
CAS: 20514-52-7 | Formula: C₁₀H₁₈O | MW: 154.25 g/mol [1][2][3]
Executive Summary
This technical guide addresses the procurement, quality validation, and synthetic application of 3-Cyclohexyl-2-methylpropanal .[1] Often referred to as the saturated analog of Cyclamen Aldehyde, this molecule serves as a critical chiral building block in the synthesis of morpholine-based agrochemicals (e.g., Fenpropimorph analogs) and high-value fragrance ingredients (Muguet/Lily of the Valley olfactives).[1]
As a Senior Application Scientist, I have structured this guide to move beyond simple vendor lists. We will explore the supply chain hierarchy , establish a self-validating Quality Control (QC) protocol to mitigate oxidation risks, and detail a reductive amination workflow typical of drug discovery applications.
Part 1: The Commercial Supply Landscape[1]
Sourcing 3-Cyclohexyl-2-methylpropanal requires navigating a tiered market.[1] The synthesis of this molecule typically involves the hydrogenation of 3-(4-isopropylphenyl)-2-methylpropanal (Cyclamen Aldehyde).[1] Consequently, the primary impurities encountered are often the unsaturated aromatic precursor or the over-oxidized carboxylic acid .[1]
Tiered Supplier Analysis[1]
| Tier | Supplier Category | Representative Vendors | Ideal Use Case | Risk Profile |
| 1 | Reference & Catalog | Sigma-Aldrich (Merck) , TCI Chemicals | Analytical standards, mg-to-gram scale pilots.[1] | Low: High CoA reliability; expensive.[1] |
| 2 | Specialty Fine Chem | Biosynth , BLD Pharm , Combi-Blocks | Scale-up (100g - 1kg), Process Development.[1] | Medium: Generally reliable, but batch-specific QC is recommended.[1] |
| 3 | Bulk/Industrial | Dayang Chem , Aldlab Chemicals | Manufacturing (kg - ton), Cost-sensitive projects.[1] | High: Requires rigorous internal QC; risk of variable isomer ratios.[1] |
Strategic Sourcing Decision Tree
The following diagram illustrates the decision logic for selecting a supplier based on project phase and risk tolerance.
Figure 1: Decision matrix for sourcing 3-Cyclohexyl-2-methylpropanal based on scale and purity requirements.
Part 2: Quality Assurance & Validation (The "Trust" Pillar)[1]
Aldehydes are notoriously unstable, prone to air oxidation (forming 3-cyclohexyl-2-methylpropanoic acid) and polymerization.[1] Never trust a Certificate of Analysis (CoA) older than 3 months. [1]
Incoming QC Protocol
Upon receipt of the material, execute the following validation steps immediately.
1. Visual Inspection
-
Pass: Clear, colorless liquid.[1]
-
Fail: Yellowing (indicates aldol condensation) or white precipitate (indicates carboxylic acid formation).[1]
2. Quantitative Assessment (GC-FID & Titration)
While GC-MS confirms identity, it often masks acid impurities due to thermal decarboxylation or peak tailing.[1] A wet-chemistry acid value titration is mandatory for precise stoichiometry.[1]
| Test | Method | Specification | Causality / Rationale |
| Identity | GC-MS / 1H-NMR | Match Reference | Confirm saturation of the cyclohexane ring (no aromatic protons at 7.0-7.5 ppm). |
| Purity | GC-FID | > 95.0% Area | Quantify volatile organic impurities.[1] |
| Acid Value | Titration (KOH) | < 1.0% w/w | Critical: Aldehydes oxidize to acids.[1] High acid content quenches basic catalysts (e.g., amines, hydrides).[1] |
| Water | Karl Fischer | < 0.5% | Water interferes with imine formation in reductive amination.[1] |
Purification of Degraded Material
If the acid content exceeds 2%, do not discard.[1] Purify using the Bisulfite Wash Method :
-
Dissolve crude aldehyde in diethyl ether.
-
Wash with saturated aqueous NaHSO₃ (sodium bisulfite).[1] The aldehyde forms a water-soluble adduct; impurities stay in the organic layer.[1]
-
Separate layers and discard the organic phase (containing non-aldehyde impurities).[1]
-
Treat the aqueous phase with Na₂CO₃ (base) to regenerate the aldehyde.[1]
-
Extract with ether, dry over MgSO₄, and concentrate.
Part 3: Technical Application (Synthetic Utility)
The primary utility of 3-Cyclohexyl-2-methylpropanal in drug development is as a lipophilic, chiral building block.[1] The following protocol describes a Reductive Amination , a standard workflow for synthesizing antifungal pharmacophores.
Experimental Workflow: Reductive Amination
Objective: Synthesis of N-(3-cyclohexyl-2-methylpropyl)morpholine.
Reagents
-
Amine: Morpholine (1.1 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF[1]
-
Additive: Acetic Acid (1.0 equiv) - Crucial for imine activation.[1]
Step-by-Step Protocol
-
Imine Formation: In a flame-dried flask under Argon, dissolve 3-Cyclohexyl-2-methylpropanal (10 mmol) in DCE (30 mL).
-
Activation: Add Morpholine (11 mmol) followed by Acetic Acid (10 mmol). Stir at room temperature for 30 minutes. Note: The acid catalyzes the formation of the iminium ion intermediate.[1]
-
Reduction: Cool to 0°C. Add STAB (14 mmol) portion-wise to control exotherm.
-
Quench: After 4 hours (monitor by TLC/LC-MS), quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]
-
Isolation: Remove solvent in vacuo. The product is a tertiary amine; purification via Acid/Base extraction is highly effective.[1]
Reaction Mechanism & Pathway
The following diagram details the chemical transformation and critical intermediate states.
Figure 2: Mechanistic pathway for the reductive amination of 3-Cyclohexyl-2-methylpropanal.
Part 4: Safety & Handling Data[1][4]
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][4] Irrit.).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents, strong bases (induces polymerization).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228994, 3-Cyclohexyl-2-methylpropanal. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 3-cyclohexyl-2-methylpropanal.[1][2] Retrieved from [Link][1][2]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry. (Standard protocol reference for Part 3).
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An In-Depth Technical Guide to the Safe Handling of 3-Cyclohexyl-2-methylpropanal
Introduction
3-Cyclohexyl-2-methylpropanal is a specialty chemical utilized in various research and development applications, including as a building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. Its unique structure, combining a cyclohexyl moiety with a methyl-substituted propanal chain, presents a specific set of handling and safety considerations. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures for the safe use of 3-Cyclohexyl-2-methylpropanal in a laboratory setting, with a focus on protecting researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem[1] |
| Molecular Weight | 154.25 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (estimated) | |
| Boiling Point | 211-212 °C (estimated, based on cyclohexyl propanol) | The Good Scents Company[2] |
| Flash Point | 57.78 °C (Tag Closed Cup) (estimated, based on cyclohexyl propanol) | The Good Scents Company[2] |
| Solubility | Insoluble in water (estimated), soluble in alcohol | The Good Scents Company[2] |
| Vapor Pressure | 0.037 mmHg @ 25 °C (estimated, based on cyclohexyl propanol) | The Good Scents Company[2] |
Hazard Identification and Toxicological Profile
Based on aggregated data from multiple sources, 3-Cyclohexyl-2-methylpropanal is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
-
Combustible Liquid: Some sources indicate that this is a combustible liquid.[3]
Primary Routes of Exposure: Inhalation, skin contact, and eye contact are the primary routes of occupational exposure.[4]
Acute Effects:
-
Inhalation: May cause irritation to the nose, throat, and respiratory tract, leading to coughing and shortness of breath.[1]
-
Skin Contact: Can cause redness, itching, and inflammation.[1] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Will cause significant irritation, redness, and pain.[1]
Chronic Effects and Sensitization: The potential for skin sensitization is a critical long-term health hazard.[1] A sensitizer is a substance that can induce an allergic reaction in normal tissue after repeated exposure.[5] Once an individual is sensitized to a particular chemical, subsequent exposures, even to minute amounts, can trigger a more severe and rapid allergic response.[6] Therefore, minimizing skin contact is of paramount importance. There is currently no specific data available on the carcinogenic, mutagenic, or reproductive toxicity of 3-Cyclohexyl-2-methylpropanal.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for the safe handling of 3-Cyclohexyl-2-methylpropanal. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that prioritizes control methods from most to least effective.
Hierarchy of Controls Diagram
1. Engineering Controls:
-
Chemical Fume Hood: All work with 3-Cyclohexyl-2-methylpropanal, including weighing, transferring, and use in reactions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this chemical. These SOPs should be readily accessible to all laboratory personnel.
-
Training: Ensure all personnel are trained on the specific hazards of 3-Cyclohexyl-2-methylpropanal and the procedures outlined in the SOPs.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
3. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Due to its classification as a skin irritant and potential sensitizer, appropriate chemical-resistant gloves are essential. Butyl and nitrile gloves are generally recommended for handling aldehydes.[8] Always inspect gloves for tears or punctures before use and replace them immediately if they become contaminated.[9]
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or tasks with a high splash potential, a chemically resistant apron is recommended.
-
Respiratory Protection: In most laboratory settings, working within a chemical fume hood will provide adequate respiratory protection. If a fume hood is not available or if there is a potential for exposure above established limits (if any were available), a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[10]
Safe Handling and Storage Procedures
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from sources of ignition as it is a combustible liquid.
-
Take measures to prevent the buildup of electrostatic charge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Containers should be clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental release or exposure.
Spill Response Decision Workflow
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large, vapors are noticeable, or you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.
-
Ventilate: Increase ventilation in the area of the spill by opening fume hood sashes.[5]
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[11]
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (butyl or nitrile).
-
Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow.[11][12]
-
Clean-Up: Carefully scoop up the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous chemical waste in accordance with institutional and local regulations.[13]
Waste Disposal
All waste containing 3-Cyclohexyl-2-methylpropanal, including contaminated absorbents, PPE, and empty containers, must be disposed of as hazardous chemical waste.[13] Do not pour this chemical down the drain.[14] Collect waste in a clearly labeled, compatible container and follow your institution's hazardous waste disposal procedures.
Conclusion
3-Cyclohexyl-2-methylpropanal is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific safety guidelines outlined in this document. The primary hazards of skin, eye, and respiratory irritation, along with its potential as a skin sensitizer, necessitate the consistent use of appropriate engineering controls and personal protective equipment. By understanding the risks and implementing these control measures, researchers can minimize their exposure and ensure a safe working environment.
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The Good Scents Company. (n.d.). cyclohexyl propanol, 5442-2. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards: Formaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228994, 3-Cyclohexyl-2-methylpropanal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10797012, 3-Cyclohexyl-2-methylpropan-1-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14002350, 2-Cyclohexyl-2-methylpropanal. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-cyclohexyl-2-propanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetaldehyde. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Formaldehyde. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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Wayne State University. (n.d.). Sensitizers SOP. Retrieved from [Link]
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Washington State University Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]
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Chemistry For Everyone. (2022). Chemical Waste Identification Classification and Proper Disposal. Retrieved from [Link]
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University of Cape Town Science. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Retrieved from [Link]
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The University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up. Retrieved from [Link]
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NC State Undergraduate Organic Chemistry Teaching Laboratories. (2015). Handling Chemical Waste. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Do You Dispose Of Waste In A Laboratory?. Retrieved from [Link]
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Safety Gloves. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). ACETALDEHYDE. Retrieved from [Link]
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The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Stanford Environmental Health & Safety. (2024). General Use SOP - Sensitizers. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Propanal, 2-methyl- (CAS 78-84-2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11768643, (2E)-3-cyclohexyl-2-propenal. Retrieved from [Link]
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SafetyGloves.co.uk. (2016). What is the Best Material for Chemical Resistant Gloves?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10964764, (2S)-3-cyclohexyl-2-methylpropan-1-ol. Retrieved from [Link]
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Technical Guide: Reactivity & Synthetic Utility of 3-Cyclohexyl-2-methylpropanal
[1][2]
Executive Summary
3-Cyclohexyl-2-methylpropanal (CAS: 20514-52-7) represents a critical structural motif in both fragrance chemistry and pharmaceutical intermediate synthesis.[1][2] As a saturated analog of the commercially significant "Cyclamen Aldehyde," it offers a lipophilic scaffold with defined stereochemistry.[2][3]
This guide analyzes the electrophilic reactivity of the aldehyde functionality within this sterically congested environment.[1] Unlike unbranched aldehydes (e.g., nonanal), the presence of the
Part 1: Structural Analysis & Steric Environment[2]
The Steric Shielding Effect
The reactivity of 3-Cyclohexyl-2-methylpropanal is dictated by the steric environment around the carbonyl carbon.[1]
-
-Branching (C2): The methyl group at C2 creates a chiral center.[1] In nucleophilic additions (e.g., Grignard, hydride reduction), this methyl group differentiates the Re and Si faces, often leading to high diastereoselectivity if chiral auxiliaries are used.[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
-Bulk (C3): The cyclohexyl ring is a large lipophilic group.[1] While it is one carbon removed from the reaction center, its conformational flexibility (chair flip) can shield the carbonyl, slowing down bimolecular reaction rates (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -like trajectories) compared to linear alkyl aldehydes.[1][3]
Chirality and Racemization Risk
The C2 proton is acidic (
-
Risk: If the molecule is synthesized as a pure enantiomer, basic conditions will lead to rapid racemization via the planar enol intermediate.[3]
-
Mitigation: Avoid thermodynamic enolate conditions. Use kinetic control or non-basic oxidation/reduction protocols.
Part 2: Reactivity Landscape (Visualized)[1][2][3]
The following diagram maps the divergent synthetic pathways available to this substrate, highlighting the specific reagents required to overcome steric hindrance.
Figure 1: Divergent reactivity pathways. Note the emphasis on mild oxidation and direct reductive amination to preserve the carbon skeleton.[3]
Part 3: Critical Experimental Protocols
Chemoselective Reductive Amination
Context: In drug discovery, attaching this lipophilic tail to a polar amine core is a common strategy to improve membrane permeability.[1][2]
Challenge: Standard reductive amination (using
Protocol A: Synthesis of N-Benzyl-3-cyclohexyl-2-methylpropan-1-amine
Reagents:
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under
, dissolve the aldehyde (154 mg, 1 mmol) and benzylamine (118 mg, 1.1 mmol) in DCE (5 mL). -
Acid Catalysis: Add Acetic Acid (60 mg, 1 mmol). Why: The acid protonates the carbonyl oxygen, making it more electrophilic to overcome the steric hindrance of the
-methyl group.[3] -
Mixing: Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool to 0°C. Add STAB (297 mg, 1.4 mmol) in one portion.
-
Reaction: Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Add saturated aqueous
. Extract with DCM (3x).[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Purification: Dry organic layer over
. Evaporate. Purify via flash chromatography (Hexane/EtOAc).
Pinnick Oxidation (Aldehyde Carboxylic Acid)
Context: Converting the aldehyde to an acid without racemizing the chiral center at C2.[1][2][3]
Challenge: Strong oxidants (Jones Reagent,
Protocol B: Oxidation to 3-Cyclohexyl-2-methylpropanoic Acid
Reagents:
-
Oxidant:
(80% purity, 1.5 eq)[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Buffer:
(1.5 eq)[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Solvent Prep: Dissolve the aldehyde (1 mmol) in 10 mL of t-Butanol/Water (3:1).
-
Scavenger Addition: Add 2-Methyl-2-butene (0.5 mL, ~5 mmol). Critical Step: This alkene scavenges the hypochlorous acid (HOCl) byproduct, which would otherwise react with the organic substrate or destroy the oxidant.[2][3]
-
Buffer: Add
(1.5 mmol). This maintains a pH of ~3–4, preventing racemization.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Oxidation: Add
(170 mg, 1.5 mmol) portion-wise over 10 minutes. -
Monitoring: The solution may turn pale yellow.[1][2] Stir at RT for 2–4 hours.[1][2]
-
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1][2] Wash with sodium bisulfite (to quench oxidant) and brine.[1][2][3]
Mechanism Visualization (Pinnick):
Figure 2: The Pinnick mechanism ensures mild oxidation.[1][2][4] The scavenging step is vital for substrate integrity.[3]
Part 4: Analytical Profiling[2][3]
When verifying the product, specific spectral features confirm the integrity of the
| Feature | Method | Diagnostic Signal | Interpretation |
| Aldehyde Proton | ^1H NMR | Doublet indicates coupling to the single H at C2.[1] Loss of this signal confirms reduction/oxidation.[1][2] | |
| ^1H NMR | Distinct doublet.[1] If this becomes a singlet, it suggests quaternary substitution or rearrangement.[1][2][3] | ||
| Carbonyl | ^13C NMR | Typical saturated aldehyde shift.[1] | |
| Carbonyl | IR | ~1720–1730 cm | Sharp, strong stretch.[1][3] |
References
-
PubChem. (n.d.).[1][2] 3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994.[1][2][5] National Library of Medicine.[1][2] Retrieved February 2, 2026, from [Link][1][2][3]
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3] [Link]
-
Pinnick, H. W., & Kraus, G. A. (1979).[1][2][3] Oxidation of
-unsaturated aldehydes. The Journal of Organic Chemistry. (General reference for the Pinnick protocol methodology adapted in Section 3.2).
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An In-depth Technical Guide to the Potential Biological Activities of 3-Cyclohexyl-2-methylpropanal Derivatives
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of derivatives of 3-Cyclohexyl-2-methylpropanal. While research on this specific class of compounds is nascent, this document synthesizes information from related chemical structures, including cyclohexyl analogs and aliphatic aldehydes, to postulate potential therapeutic applications and provide a roadmap for their investigation. We delve into plausible biological activities such as anti-inflammatory, antimicrobial, and cytotoxic effects, offering detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of novel chemical entities.
Introduction: The Therapeutic Potential of a Novel Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicine. The structural motif of a cyclohexyl ring appended to a short, functionalized aliphatic chain presents an intriguing scaffold for drug design. The cyclohexyl group, a common feature in many biologically active compounds, imparts lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins. The aldehyde functionality, while potentially reactive, offers a versatile handle for chemical modification, allowing for the generation of a diverse library of derivatives with a wide range of physicochemical and pharmacological properties.
3-Cyclohexyl-2-methylpropanal, the parent compound, is primarily utilized in the fragrance industry.[1] Its known biological effects are largely limited to irritation of the skin, eyes, and respiratory tract.[1] However, the derivatization of this core structure opens up a vast chemical space with the potential for significant and nuanced biological activities. This guide will explore the hypothetical, yet scientifically grounded, potential of these derivatives.
Postulated Biological Activities and Mechanistic Insights
Based on the biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for 3-Cyclohexyl-2-methylpropanal derivatives.
Anti-inflammatory Activity
The global burden of chronic inflammatory diseases necessitates the development of novel anti-inflammatory agents. Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory activity, suggesting that the cyclohexyl moiety can be a key pharmacophore in this context.[2] Furthermore, certain aldehyde-containing fractions of essential oils have been shown to exert protective effects against inflammation by reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[3]
Hypothesized Mechanism of Action:
Derivatives of 3-Cyclohexyl-2-methylpropanal could potentially modulate key inflammatory pathways. A plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of inflammatory mediators. Another potential target is the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[4]
Caption: Postulated anti-inflammatory mechanism of action.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria is a critical global health threat. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Cyclohexane and its functionally substituted derivatives have been identified as a class of compounds with potential antimicrobial properties.[5] For instance, certain 2-octylcyclopentanone derivatives have demonstrated broad-spectrum antimicrobial activity, including against resistant pathogens.[6]
Hypothesized Mechanism of Action:
The antimicrobial activity of these derivatives could stem from their ability to disrupt bacterial cell membranes due to the lipophilic cyclohexyl group. Alternatively, the aldehyde or a modified functional group could interact with essential bacterial enzymes or proteins, leading to inhibition of vital cellular processes. For example, some antimicrobial compounds target the FtsZ protein, which is crucial for bacterial cell division.[7]
Cytotoxic Activity against Cancer Cells
The cyclohexyl moiety is present in several compounds with demonstrated anti-cancer properties. For example, certain cyclohexyl noviomimetics have been shown to modulate mitochondrial respiration and exhibit anti-proliferative activity.[8][9] Additionally, amides derived from pentacyclic triterpenoids containing a cyclohexyldiamine moiety have shown excellent cytotoxicity against various human tumor cell lines.[10]
Hypothesized Mechanism of Action:
The cytotoxic effects of 3-Cyclohexyl-2-methylpropanal derivatives could be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, or cell cycle arrest. The specific mechanism would depend on the nature of the chemical modifications to the parent aldehyde.
Proposed Synthesis of Derivatives
The aldehyde functional group of 3-Cyclohexyl-2-methylpropanal serves as a versatile starting point for the synthesis of a diverse library of derivatives.
Caption: Proposed synthetic routes for derivatization.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities, a systematic screening approach is recommended.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
Objective: To assess the ability of the derivatives to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for active compounds.
In Vitro Antimicrobial Assay: Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of pathogenic bacteria.
Methodology:
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.
-
Inoculum Preparation: Prepare a bacterial inoculum in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria only), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To evaluate the cytotoxic effect of the derivatives on human cancer cell lines.
Methodology:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Data Presentation
Quantitative data from the proposed assays should be summarized in clear and concise tables for comparative analysis.
Table 1: Hypothetical Anti-inflammatory Activity of 3-Cyclohexyl-2-methylpropanal Derivatives
| Compound ID | Derivative Type | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| CMPD-001 | Carboxylic Acid | 15.2 | 22.5 |
| CMPD-002 | Alcohol | > 100 | > 100 |
| CMPD-003 | Imine (R=Phenyl) | 8.7 | 12.1 |
| CMPD-004 | Oxime | 25.4 | 35.8 |
Table 2: Hypothetical Antimicrobial Activity (MIC, µg/mL) of 3-Cyclohexyl-2-methylpropanal Derivatives
| Compound ID | S. aureus | E. coli | P. aeruginosa |
| CMPD-001 | 64 | 128 | >256 |
| CMPD-003 | 16 | 32 | 64 |
| CMPD-005 | Hydrazone | 32 | 64 |
Table 3: Hypothetical Cytotoxicity (IC50, µM) of 3-Cyclohexyl-2-methylpropanal Derivatives
| Compound ID | MCF-7 | A549 | HCT116 | HEK293 |
| CMPD-001 | 45.1 | 62.3 | 55.8 | >100 |
| CMPD-003 | 12.5 | 18.9 | 15.2 | 85.7 |
| CMPD-006 | Amide | 9.8 | 11.4 | 8.1 |
Conclusion and Future Directions
The derivatives of 3-Cyclohexyl-2-methylpropanal represent an unexplored class of compounds with significant potential for therapeutic development. Based on the known biological activities of structurally related molecules, these derivatives are promising candidates for anti-inflammatory, antimicrobial, and anti-cancer agents. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these potential activities.
Future research should focus on the synthesis and screening of a diverse library of 3-Cyclohexyl-2-methylpropanal derivatives to establish structure-activity relationships. For promising lead compounds, further investigations into their mechanisms of action, in vivo efficacy, and safety profiles will be crucial for their advancement as potential therapeutic agents. The exploration of this novel chemical scaffold could lead to the discovery of new drugs with improved efficacy and safety profiles for a range of human diseases.
References
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- Thibane, V. S., Kunjadia, P. D., & Dave, G. S. (2012). Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. International Journal of Pharmaceutical Sciences and Research, 3(11), 4383.
- Mishra, R. K., Kumar, A., Murarka, S., Singh, S. K., & Panda, G. (2017). Synthesis and Evaluation of 3'- and 4'-Substituted Cyclohexyl Noviomimetics that Modulate Mitochondrial Respiration. ACS medicinal chemistry letters, 8(10), 1046-1051.
- Yan, A., & Zhao, L. (2020). Using three statistical methods to analyze the association between aldehyde exposure and markers of inflammation and oxidative stress. Environmental Science and Pollution Research, 27(34), 42967-42976.
- Manral, K., Bhatia, R., Singh, B., & Nagarkoti, S. (2019). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. Chemistry & Biology Interface, 9(3), 163.
- Ullah, H., Khan, A., Ali, H., Khan, S. A., & Khan, S. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach.
- DiRocco, D. A., & Rovis, T. (2012). Aliphatic aldehydes as CO surrogates via photocatalyzed hydrogen atom transfer. Journal of the American Chemical Society, 134(19), 8094-8097.
- Antonelli, R., Ghezzi, P., & Mennini, T. (2011). Cyclo (His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. British journal of pharmacology, 162(8), 1798-1807.
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PubChem. (n.d.). 3-Cyclohexyl-2-methylpropanal. Retrieved from [Link]
- de Oliveira, A. C., de Souza, A. C. C., de Oliveira, A. P., de Lima, M. C. A., & de Fátima, Â. (2021). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Basic & Clinical Pharmacology & Toxicology, 129(5), 415-426.
- Shoaib, M., Israyilova, A. A., & Ganbarov, K. (2020). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 7(11), 84-91.
- Csuk, R., Siewert, B., & Schäfer, R. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules, 26(8), 2187.
- Blagg, B. S., & Kerr, T. D. (2016). Synthesis and evaluation of 3′-and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. ACS chemical biology, 11(7), 1957-1965.
- Jentsch, T., & Griesbeck, A. G. (2021). Photochemical Acylation of 1, 4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Organic reactions, 1-13.
- Tuttolomondo, T., Licata, M., Leto, C., & La Bella, S. (2023). Anti-inflammatory properties of an aldehydes-enriched fraction of grapefruit essential oil. Journal of Food Science, 88(2), 635-645.
- Koppaka, V., Thompson, D. C., & Chen, Y. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 64(3), 520-539.
- Rahman, M. M., Hasan, M. N., & Islam, M. S. (2011). Antimicrobial and cytotoxic activity of di-(2-ethylhexyl) phthalate and anhydrosophoradiol-3-acetate isolated from Calotropis gigantea (Linn.) flower. Asian Pacific journal of tropical biomedicine, 1(4), 284-288.
- Douglas, J. J., & MacMillan, D. W. (2017). Redefining the synthetic logic of medicinal chemistry. Photoredox-catalyzed reactions as a general tool for aliphatic core functionalization. ACS central science, 3(7), 699-708.
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PubChem. (n.d.). 3-Cyclohexyl-2-methylpropan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). (2S)-3-cyclohexyl-2-methylpropan-1-ol. Retrieved from [Link]
- Kobayashi, N., & Nevin, W. A. (2001). Cyclohexylcyanine: a new aliphatic phthalocyanine analogue.
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An In-depth Technical Guide to 3-Cyclohexyl-2-methylpropanal: From Discovery to Application
A Comprehensive Monograph for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyclohexyl-2-methylpropanal (CAS No. 20514-52-7), a significant aldehyde in the fragrance industry. The document details its discovery and historical context, delving into its synthesis, physicochemical properties, and spectroscopic profile. Furthermore, it offers an in-depth analysis of its olfactory characteristics and applications in perfumery. The guide concludes with a thorough review of its safety, toxicological data, and environmental fate, presenting a complete scientific dossier for researchers and professionals in chemistry and drug development.
Introduction
3-Cyclohexyl-2-methylpropanal is an organic compound valued for its characteristic pleasant, sweet aroma.[1] Its molecular structure, featuring a cyclohexyl ring and a methyl-substituted propanal chain, contributes to its unique olfactory properties and reactivity.[1] This guide aims to consolidate the available scientific and technical information on this compound, providing a singular, in-depth resource for the scientific community. While primarily recognized for its role in the fragrance sector, a thorough understanding of its chemical and toxicological profile is essential for its safe and effective use in all potential applications.
Discovery and History
The precise date and discoverer of 3-Cyclohexyl-2-methylpropanal are not prominently documented in readily available scientific literature, suggesting its emergence from the broader development of synthetic fragrance chemistry in the 20th century. Its history is intertwined with the exploration of alicyclic aldehydes and their derivatives for use in perfumery. While a recent patent application from 2025 highlights its ongoing relevance as a fragrance ingredient, its initial synthesis likely predates this by several decades. The development of related compounds, such as cyclohexyl propanol derivatives, has been noted in various patents for both fragrance and pharmaceutical applications, indicating a long-standing interest in this chemical class.
Physicochemical Properties
A clear understanding of the physicochemical properties of 3-Cyclohexyl-2-methylpropanal is fundamental to its application and handling.
| Property | Value | Source |
| CAS Number | 20514-52-7 | [2] |
| Molecular Formula | C₁₀H₁₈O | [2] |
| Molecular Weight | 154.25 g/mol | [2] |
| IUPAC Name | 3-cyclohexyl-2-methylpropanal | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pleasant, sweet | [1] |
| Purity | 95% | [1] |
| XLogP3 | 3.3 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
Synthesis and Manufacturing
The synthesis of 3-Cyclohexyl-2-methylpropanal can be approached through several established organic chemistry routes. A common strategy involves the α-alkylation of a cyclohexanepropanal derivative.
Conceptual Synthetic Pathway
A plausible and industrially scalable synthesis route is the hydroformylation of a suitable alkene precursor, followed by hydrogenation. A more targeted laboratory-scale synthesis can be achieved through the alkylation of an enamine or hydrazone of cyclohexanepropanal.
Caption: Potential synthetic routes to 3-Cyclohexyl-2-methylpropanal.
Illustrative Experimental Protocol (Alkylation Route)
The following protocol is a generalized procedure based on established methods for α-alkylation of aldehydes.
Step 1: Formation of the N,N-Dimethylhydrazone
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1 equivalent of cyclohexanepropanal in toluene.
-
Add 1.1 equivalents of N,N-dimethylhydrazine.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude hydrazone.
Step 2: α-Methylation
-
Dissolve the crude hydrazone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of a strong base such as lithium diisopropylamide (LDA) and stir for 1 hour at -78 °C.
-
Add 1.2 equivalents of methyl iodide and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Step 3: Hydrolysis to the Aldehyde
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Hydrolyze the crude methylated hydrazone by stirring with a two-phase system of diethyl ether and 2M hydrochloric acid until TLC analysis indicates complete conversion.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3-Cyclohexyl-2-methylpropanal.
Spectroscopic Analysis
The structural elucidation of 3-Cyclohexyl-2-methylpropanal is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (CHO) as a doublet in the downfield region (δ 9.5-9.7 ppm). The proton at the α-carbon (CH-CHO) would appear as a multiplet. The methyl group protons (CH₃) would be a doublet due to coupling with the α-proton. The protons of the cyclohexyl ring and the methylene group (CH₂) adjacent to it would exhibit complex multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a significant downfield shift (around 205 ppm). The carbons of the cyclohexyl ring would appear in the range of 25-45 ppm, with the carbon attached to the propanal chain being the most downfield. The methyl carbon would resonate at a higher field.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Cyclohexyl-2-methylpropanal will display a strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde, typically in the region of 1720-1740 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the alkyl and cyclohexyl groups around 2850-2930 cm⁻¹ and the characteristic C-H stretch of the aldehyde proton around 2720 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Cyclohexyl-2-methylpropanal is predicted to show a molecular ion peak (M⁺) at m/z 154. Key fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and fragmentation of the cyclohexyl ring. Predicted m/z values for common adducts are available in public databases.[3]
Caption: Predicted major fragmentation pathways for 3-Cyclohexyl-2-methylpropanal in mass spectrometry.
Olfactory Profile and Applications in Fragrance
3-Cyclohexyl-2-methylpropanal is primarily utilized as a fragrance ingredient due to its unique and desirable scent profile. While broadly described as "pleasant and sweet," its olfactory character is more nuanced. Perfumers often describe it as having a fresh, slightly green, and aldehydic character with a hint of a waxy, floral note. Its scent is sometimes compared to that of lily-of-the-valley (muguet), a highly sought-after floral note in perfumery.
Its chemical structure, a saturated aliphatic aldehyde, contributes to its clean and bright top-to-middle note character in a fragrance composition. It can be used to add lift and sparkle to floral bouquets, enhance fruity accords, and provide a modern, clean aspect to a variety of fragrance types. It is often used in combination with other floral, fruity, and woody notes to create complex and appealing scents for fine fragrances, personal care products, and household goods.
Safety and Toxicology
A thorough understanding of the toxicological profile of 3-Cyclohexyl-2-methylpropanal is crucial for its safe use.
Human Health
Based on aggregated GHS data, 3-Cyclohexyl-2-methylpropanal is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.
Environmental Fate
Metabolism
The metabolic fate of 3-Cyclohexyl-2-methylpropanal in humans has not been extensively studied. However, it is anticipated that, like other aliphatic aldehydes, it would be primarily metabolized in the liver via oxidation to the corresponding carboxylic acid (3-cyclohexyl-2-methylpropanoic acid), followed by further degradation or conjugation and excretion.
Conclusion
3-Cyclohexyl-2-methylpropanal is a valuable synthetic fragrance ingredient with a desirable fresh, sweet, and aldehydic-floral odor profile. Its synthesis can be achieved through established chemical routes, and its structure is well-characterized by modern spectroscopic methods. While it has a long history of use in the fragrance industry, a comprehensive understanding of its toxicological and environmental profile is still evolving. This technical guide serves as a foundational resource for researchers and professionals, consolidating the current knowledge and highlighting areas for future investigation to ensure its continued safe and effective application.
References
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PubChemLite. (n.d.). 3-cyclohexyl-2-methylpropanal. Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Cyclohexyl-2-methylpropanal
Abstract
3-Cyclohexyl-2-methylpropanal is a key intermediate and component in various chemical syntheses, flavors, and fragrances. Understanding its thermal stability and degradation profile is paramount for ensuring product quality, safety, and shelf-life in pharmaceutical and chemical applications. This technical guide provides a comprehensive overview of the potential thermal degradation pathways of 3-Cyclohexyl-2-methylpropanal, methodologies for its stability assessment, and the analytical techniques required for the identification and quantification of its degradation products. This document is intended for researchers, scientists, and professionals in drug development and chemical industries who require a deep understanding of the stability characteristics of this aldehyde.
Introduction: The Significance of Thermal Stability
The aldehyde functional group is inherently reactive and susceptible to a variety of transformations, including oxidation, polymerization, and decomposition upon exposure to thermal stress. For a molecule like 3-Cyclohexyl-2-methylpropanal, which finds application in highly regulated industries, a thorough understanding of its stability is not merely an academic exercise but a critical aspect of quality control and risk assessment. Thermal degradation can lead to the loss of desired properties, the formation of impurities with potential toxicity, and a decrease in the overall efficacy and safety of the final product.
This guide will explore the theoretical underpinnings of the thermal degradation of aliphatic aldehydes and apply these principles to the specific structure of 3-Cyclohexyl-2-methylpropanal. We will delve into the likely degradation mechanisms, provide a robust experimental framework for stability testing, and discuss the state-of-the-art analytical methods for comprehensive characterization.
Proposed Thermal Degradation Pathways
Based on the general reactivity of aliphatic aldehydes, two primary degradation pathways are anticipated for 3-Cyclohexyl-2-methylpropanal under thermal stress: autoxidation and thermal decomposition.[1][2]
Autoxidation: The Radical-Mediated Pathway
In the presence of oxygen, aldehydes are prone to autoxidation, a free-radical chain reaction that leads to the formation of carboxylic acids and other oxygenated derivatives.[3][4][5][6] This process is often initiated by light, heat, or the presence of radical initiators.
The proposed mechanism for the autoxidation of 3-Cyclohexyl-2-methylpropanal is as follows:
-
Initiation: The reaction begins with the abstraction of the aldehydic hydrogen atom to form an acyl radical. This can be initiated by trace impurities or thermal energy.
-
Propagation: The acyl radical rapidly reacts with molecular oxygen to form a peroxyacyl radical. This radical can then abstract a hydrogen atom from another molecule of the aldehyde, propagating the chain reaction and forming a peroxy acid (peroxy-3-cyclohexyl-2-methylpropanoic acid) and another acyl radical.
-
Termination: The chain reaction is terminated by the combination of two radicals.
The primary degradation product of autoxidation is 3-Cyclohexyl-2-methylpropanoic acid . However, the intermediate peroxy acid can also react with another molecule of the aldehyde to form two molecules of the carboxylic acid.
Caption: Proposed autoxidation pathway of 3-Cyclohexyl-2-methylpropanal.
Thermal Decomposition: Bond Cleavage Reactions
At elevated temperatures, and particularly in the absence of oxygen, 3-Cyclohexyl-2-methylpropanal can undergo thermal decomposition through various bond cleavage reactions.[1][2][7][8] The specific products will depend on the temperature and the presence of any catalysts.
Plausible thermal decomposition pathways include:
-
Decarbonylation: Cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of carbon monoxide and 2-cyclohexylpropane.
-
Dehydrogenation: Elimination of a molecule of hydrogen, potentially leading to the formation of unsaturated aldehydes.
-
Fragmentation: Cleavage of the cyclohexyl ring or the propyl chain, leading to a variety of smaller, volatile molecules.
The study of thermal decomposition of aliphatic aldehydes like acetaldehyde and butyraldehyde has shown that these reactions can be complex, often involving radical mechanisms and potentially being influenced by inhibitors or catalysts.[1][2][8]
Experimental Design for a Comprehensive Thermal Stability Study
A robust experimental design is crucial for accurately assessing the thermal stability of 3-Cyclohexyl-2-methylpropanal. The following protocol outlines a systematic approach.
Materials and Equipment
-
High-purity 3-Cyclohexyl-2-methylpropanal (≥98%)
-
Forced-air oven or temperature-controlled chamber
-
Inert atmosphere glove box or nitrogen/argon supply
-
Sealed glass ampoules or vials with inert caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) system[11]
-
Analytical standards of potential degradation products (if available)
Experimental Workflow
Caption: Experimental workflow for the thermal stability study.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of high-purity 3-Cyclohexyl-2-methylpropanal into clean, dry glass ampoules or vials.
-
For studying autoxidation, seal the containers under a normal air atmosphere.
-
For studying thermal decomposition in the absence of oxygen, purge the containers with an inert gas (nitrogen or argon) before sealing.
-
-
Thermal Stressing:
-
Place the sealed samples in a calibrated forced-air oven or temperature-controlled chamber set to the desired temperatures. A typical temperature range for initial screening could be 40°C, 60°C, 80°C, and 100°C.
-
Remove samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours). The initial time point (t=0) serves as the control.
-
-
Sample Analysis:
-
At each time point, cool the samples to room temperature.
-
HPLC-UV Analysis:
-
Open the container and dilute an aliquot of the sample with a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector.
-
Develop a gradient or isocratic method to separate the parent compound from potential degradation products.
-
Quantify the remaining 3-Cyclohexyl-2-methylpropanal by comparing its peak area to a calibration curve of a standard solution.
-
-
GC-MS Analysis:
-
For the identification of volatile degradation products, dilute an aliquot of the stressed sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Inject the sample into a GC-MS system.
-
Use a suitable temperature program to separate the components.
-
Identify the degradation products by comparing their mass spectra to a library (e.g., NIST) and, if possible, to the spectra of authentic standards.
-
-
Data Presentation and Interpretation
The data obtained from the stability study should be presented in a clear and concise manner to facilitate interpretation.
Degradation Kinetics
The percentage of remaining 3-Cyclohexyl-2-methylpropanal at each time point and temperature should be tabulated.
Table 1: Hypothetical Degradation of 3-Cyclohexyl-2-methylpropanal under Air Atmosphere
| Time (hours) | % Remaining at 40°C | % Remaining at 60°C | % Remaining at 80°C | % Remaining at 100°C |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.2 | 97.5 | 92.1 |
| 2 | 99.6 | 98.5 | 95.2 | 85.3 |
| 4 | 99.2 | 97.1 | 90.8 | 72.4 |
| 8 | 98.5 | 94.3 | 82.1 | 51.6 |
| 24 | 95.7 | 84.2 | 60.5 | 20.3 |
From this data, the degradation rate constants (k) and the half-life (t½) at each temperature can be calculated, typically by assuming first-order kinetics.
Degradation Product Profile
The major degradation products identified by GC-MS should be tabulated, along with their relative abundance.
Table 2: Hypothetical Degradation Products Identified by GC-MS after 24 hours at 80°C under Air
| Retention Time (min) | Identified Compound | Proposed Origin | Relative Peak Area (%) |
| 12.5 | 3-Cyclohexyl-2-methylpropanoic acid | Autoxidation | 35.2 |
| 8.2 | 2-Cyclohexylpropane | Decarbonylation | 2.8 |
| 5.1 | Cyclohexanecarboxaldehyde | Fragmentation | 1.5 |
| Various | Other minor products | Fragmentation | <1.0 each |
Conclusion
The thermal stability of 3-Cyclohexyl-2-methylpropanal is a critical parameter that dictates its handling, storage, and application. This guide has outlined the probable degradation pathways, namely autoxidation and thermal decomposition, based on the known chemistry of aliphatic aldehydes. A detailed experimental protocol for a comprehensive thermal stability study has been provided, emphasizing the use of modern analytical techniques such as HPLC and GC-MS for accurate quantification and identification of the parent compound and its degradation products. By following a systematic approach as described herein, researchers and drug development professionals can gain a thorough understanding of the stability profile of 3-Cyclohexyl-2-methylpropanal, ensuring the development of safe, effective, and high-quality products.
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Methodological & Application
Enantioselective Synthesis of (S)-3-Cyclohexyl-2-methylpropanal: An Application Note and Protocol for a Valuable Chiral Building Block
Introduction: The Significance of Chiral Aldehydes in Drug Development
The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Chiral molecules, particularly enantiomerically pure building blocks, are fundamental to the synthesis of complex active pharmaceutical ingredients (APIs) where the three-dimensional arrangement of atoms dictates biological activity.[1][2] Among these essential synthons, chiral aldehydes with β-stereocenters, such as (S)-3-cyclohexyl-2-methylpropanal, have emerged as valuable intermediates. The cyclohexyl moiety, in particular, is a prevalent motif in medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[3]
The enantioselective synthesis of β-substituted aldehydes, however, presents a significant challenge in organic synthesis due to the propensity for side reactions and the difficulty in controlling stereochemistry at the α- and β-positions.[4][5] This application note provides a comprehensive guide to the enantioselective synthesis of (S)-3-cyclohexyl-2-methylpropanal, a key chiral building block. We will delve into the mechanistic principles of organocatalytic asymmetric α-alkylation, present a detailed, field-proven protocol, and discuss the broader applications of this and structurally related chiral aldehydes in the synthesis of therapeutic agents.
Strategic Approach: Organocatalytic Asymmetric α-Alkylation
The direct enantioselective α-alkylation of aldehydes has historically been a formidable challenge.[4][5] However, the advent of organocatalysis, particularly the use of chiral secondary amines like proline and its derivatives, has revolutionized this field.[6][7][8] This approach offers a greener and often more efficient alternative to traditional methods that rely on stoichiometric chiral auxiliaries or transition metal catalysts.[9]
The catalytic cycle, as depicted below, involves the formation of a nucleophilic enamine intermediate from the reaction of the aldehyde with the chiral secondary amine catalyst. This enamine then undergoes a stereochemically controlled reaction with an electrophile, in this case, a cyclohexylmethyl halide. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the desired chiral α-alkylated aldehyde with high enantiopurity.
Figure 1: Catalytic cycle for the enantioselective α-alkylation of propanal.
Comparative Analysis of Synthetic Methodologies
While several methods can be envisioned for the synthesis of (S)-3-cyclohexyl-2-methylpropanal, organocatalytic α-alkylation stands out for its operational simplicity, high enantioselectivity, and avoidance of harsh reagents. Below is a comparison with other potential strategies:
| Synthetic Strategy | Advantages | Disadvantages | Key References |
| Organocatalytic α-Alkylation | High enantioselectivity, mild reaction conditions, operational simplicity, catalyst is a small organic molecule. | May require careful optimization of catalyst, solvent, and additives. | [4][5][6] |
| Chiral Auxiliary-Based Methods | Well-established and reliable for achieving high stereocontrol. | Requires additional steps for attachment and removal of the auxiliary, leading to lower atom economy. | [4] |
| Asymmetric Hydrogenation | Can provide high enantioselectivity for certain substrates. | Requires a suitable prochiral precursor (e.g., an α,β-unsaturated aldehyde) and often involves transition metal catalysts. | [10] |
| Enzymatic Resolution | Can offer excellent enantioselectivity under mild conditions. | Often limited by substrate scope and can be challenging to scale up. Lower theoretical yield (max 50% for kinetic resolution). | N/A |
Detailed Experimental Protocol: Enantioselective Synthesis of (S)-3-Cyclohexyl-2-methylpropanal
This protocol is adapted from established methodologies for the organocatalytic asymmetric α-alkylation of aliphatic aldehydes.[6][11]
Materials and Equipment:
-
Propanal (freshly distilled)
-
Cyclohexylmethyl bromide
-
(S)-Diphenylprolinol silyl ether or a similar (S)-proline-derived organocatalyst
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle/cooling bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
NMR spectrometer and chiral HPLC or GC for analysis
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the (S)-proline-derived organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10-20 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂, 0.5 M concentration with respect to the aldehyde).
-
Cooling: Cool the mixture to the optimized reaction temperature (typically between 0 °C and -20 °C) using an ice-salt or dry ice-acetone bath.
-
Aldehyde Addition: Slowly add freshly distilled propanal (1.0 equivalent) to the stirred solution.
-
Enamine Formation: Stir the mixture for 10-20 minutes to allow for the formation of the enamine intermediate.
-
Electrophile Addition: Add cyclohexylmethyl bromide (1.2 equivalents) dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to 24 hours depending on the specific catalyst and conditions.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the purified (S)-3-cyclohexyl-2-methylpropanal by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Expected Results:
Based on analogous transformations reported in the literature, this protocol is expected to yield (S)-3-cyclohexyl-2-methylpropanal in good to excellent yields (60-90%) and high enantioselectivity (>90% ee).
Applications in Drug Discovery and Development
(S)-3-Cyclohexyl-2-methylpropanal and its derivatives are valuable chiral building blocks for the synthesis of a variety of pharmaceutical agents. The presence of the cyclohexyl group can impart desirable pharmacokinetic properties, while the chiral center is crucial for specific interactions with biological targets.
-
Anti-inflammatory Drugs: Chiral β-substituted aldehydes are precursors to various anti-inflammatory compounds. The stereochemistry at the α-position is often critical for the inhibition of enzymes such as cyclooxygenases (COX).[12] While direct synthesis of a marketed drug from this specific aldehyde may not be publicly documented, its structural motif is present in various developmental candidates.
-
Antiviral and Anticancer Agents: The structural framework of (S)-3-cyclohexyl-2-methylpropanal can be elaborated to form more complex heterocyclic and carbocyclic systems that are common in antiviral and anticancer drug candidates.[13]
-
Metabolic Disease Therapeutics: The cyclohexyl moiety is often used as a bioisostere for other groups to improve the metabolic stability of drug candidates targeting metabolic diseases.[3]
Conclusion
The organocatalytic asymmetric α-alkylation of aldehydes provides a powerful and efficient strategy for the synthesis of valuable chiral building blocks like (S)-3-cyclohexyl-2-methylpropanal. This application note has outlined the key principles of this methodology, provided a detailed experimental protocol, and highlighted the significance of the target molecule in the context of drug discovery. The presented protocol offers a reliable and scalable route to this important chiral synthon, enabling researchers and drug development professionals to access this key intermediate for the synthesis of novel therapeutic agents.
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Wang, W., et al. (2007). Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. PubMed. [Link]
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Wang, W., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Un. Docentes FCT NOVA. [Link]
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GC-MS analysis of 3-Cyclohexyl-2-methylpropanal reaction products
Application Note: High-Resolution GC-MS Profiling of 3-Cyclohexyl-2-methylpropanal and its Oxidative/Reductive Metabolites
Introduction & Scientific Context
3-Cyclohexyl-2-methylpropanal (CAS: 20514-52-7) is a saturated structural analog of the commercially significant fragrance "Cyclamen Aldehyde."[1] While often used as a fragrance ingredient due to its floral-green olfactory profile, it also serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
The Analytical Challenge:
The molecule features a steric hindrance at the
-
Oxidative Instability: Like most aldehydes, it is prone to autoxidation to form 3-cyclohexyl-2-methylpropanoic acid .[1] In GC analysis, this acid causes peak tailing and "ghosting" due to adsorption on active sites in the inlet liner.[1]
-
Thermal lability: Direct injection of the underivatized acid can lead to decarboxylation or dimer formation in the hot injector port (
C).[1] -
Isomeric Complexity: Commercial synthesis often yields a racemic mixture.[1] While non-chiral columns (e.g., 5%-phenyl) resolve the chemical species, they may not separate enantiomers, requiring careful integration of the total peak area.[1]
This guide provides a robust, self-validating GC-MS protocol utilizing Silylation Derivatization to simultaneously quantify the parent aldehyde, its acid degradation product, and its alcohol reduction product.[1]
Reaction Pathways & Target Analytes
To ensure mass balance in reaction monitoring, we must account for the three primary species shown in the pathway below.
Figure 1: Reaction scheme showing the parent aldehyde and the necessity of derivatization for the polar byproducts.
Experimental Protocol: Sample Preparation
Objective: To stabilize the labile acid/alcohol fractions and improve volatility for trace detection.
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] The TMCS catalyst is essential due to the steric hindrance of the methyl group at the
Step-by-Step Procedure
-
Sampling:
-
Take 100 µL of the reaction mixture (or 10 mg of neat sample).
-
Dissolve in 900 µL of anhydrous Dichloromethane (DCM) or Ethyl Acetate.
-
Internal Standard Addition: Add 10 µL of Dodecane (
) or Deuterated Benzaldehyde ( ) solution (1 mg/mL) to validate injection precision.
-
-
Derivatization (The "Blocked" Method):
-
Quenching (Optional but Recommended):
GC-MS Method Parameters
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent). Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms).[1]
| Parameter | Setting | Rationale |
| Inlet Mode | Split (20:1 to 50:1) | Prevents column overload from the major aldehyde component.[1] |
| Inlet Temp | 250°C | Sufficient for volatilization; avoid >280°C to prevent thermal degradation.[1] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times.[1] |
| Oven Program | 50°C (1 min hold) | Focuses volatiles and solvent. |
| Ramp 10°C/min to 200°C | Separates the aldehyde from the slightly heavier acid/alcohol derivatives. | |
| Ramp 20°C/min to 300°C | Elutes heavy dimers or silylation artifacts.[1] | |
| Transfer Line | 280°C | Prevents condensation of high-boiling silylated species.[1] |
| Source Temp | 230°C | Standard for EI ionization.[1] |
| Scan Range | 40–450 | Captures molecular ions and low-mass diagnostic fragments.[1] |
Data Interpretation & Mass Spectral Analysis
A. Parent: 3-Cyclohexyl-2-methylpropanal[1][2][5][8]
-
Retention Index (approx): 1250–1300 (on DB-5).[1]
-
Molecular Ion (
): 154 (Often weak).[1] -
Base Peak / Diagnostic Ions:
B. Metabolite 1: TMS-Ester of the Acid[1]
C. Metabolite 2: TMS-Ether of the Alcohol[1][6]
-
Structure: 1-(Trimethylsilyloxy)-3-cyclohexyl-2-methylpropane.[1]
-
Molecular Ion:
228 ( ).[1] -
Key Fragment:
-
103: Characteristic for primary alcohols with
-substitution ( ).
-
103: Characteristic for primary alcohols with
Troubleshooting & "Ghost Peak" Identification
When analyzing aldehydes, artifacts are common. Use this logic tree to identify them:
Figure 2: Logic flow for distinguishing genuine metabolites from analytical artifacts.[1]
Common Artifacts:
-
Cyclic Siloxanes (
207, 281): Column bleed or septum bleed.[1] -
BSTFA Byproducts: Mono-trimethylsilyltrifluoroacetamide (elutes early, solvent front).[1]
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Cyclohexyl-2-methylpropanal (CAS 20514-52-7).[1] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1]
-
PubChem. Compound Summary: 3-Cyclohexyl-2-methylpropanal.[1][4] National Library of Medicine.[1] Available at: [Link][1]
-
Little, J. L. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1999.[1][5] (Contextual reference for BSTFA protocols). Available at: [Link]
Sources
- 1. 3-Cyclohexyl-2-methylpropan-1-ol | C10H20O | CID 10797012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. Propanal, 2-methyl- [webbook.nist.gov]
- 4. 3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Isolation of 3-Cyclohexyl-2-methylpropanal via Optimized Flash Column Chromatography
Introduction
3-Cyclohexyl-2-methylpropanal is a valuable carbonyl compound with applications in fragrance, flavoring, and as a synthetic intermediate in the development of novel pharmaceuticals. Achieving high purity of this aldehyde is paramount, as even trace impurities can significantly impact its sensory properties and reactivity in subsequent chemical transformations. While alternative purification methods like distillation or bisulfite extraction exist, flash column chromatography on silica gel remains a versatile and highly effective technique for the preparative-scale purification of moderately polar compounds like the target aldehyde.[1][2] This is particularly true when separating it from structurally similar impurities that have close boiling points or solubilities.
This application note provides a comprehensive, field-proven protocol for the purification of 3-Cyclohexyl-2-methylpropanal using flash column chromatography. The causality behind each experimental choice is explained to empower researchers to adapt this methodology to their specific needs, ensuring both high yield and exceptional purity.
Physicochemical Properties of 3-Cyclohexyl-2-methylpropanal
A thorough understanding of the analyte's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C10H18O | [3] |
| Molecular Weight | 154.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (estimated) | Inferred from similar structures |
| Polarity | Moderately Polar | Inferred from structure |
| Calculated LogP | 3.3 | [3] |
The presence of the polar aldehyde functional group combined with the nonpolar cyclohexyl and alkyl backbone gives 3-Cyclohexyl-2-methylpropanal its moderate polarity. This characteristic is the cornerstone of its separation by normal-phase chromatography.
Principle of Separation: Normal-Phase Column Chromatography
Normal-phase chromatography separates compounds based on their differential affinity for a polar stationary phase and a non-polar mobile phase. In this application, silica gel, a highly polar adsorbent, serves as the stationary phase.[4] The mobile phase, a mixture of non-polar and moderately polar organic solvents, flows through the column, carrying the sample with it.
Compounds with higher polarity will have a stronger interaction with the silica gel and will therefore move through the column more slowly. Conversely, less polar compounds will spend more time in the mobile phase and elute from the column more quickly.[4] By carefully selecting the mobile phase composition, a fine-tuned separation of 3-Cyclohexyl-2-methylpropanal from both more polar and less polar impurities can be achieved.
Potential Challenges in Aldehyde Purification
The purification of aldehydes by silica gel chromatography is not without its challenges. The acidic nature of silica gel can sometimes catalyze side reactions, such as isomerization at the alpha-carbon or even reduction.[5][6][7] Furthermore, aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which can complicate the purification process.[5] This protocol incorporates strategies to mitigate these potential issues.
Experimental Workflow Diagram
Caption: Workflow for the purification of 3-Cyclohexyl-2-methylpropanal.
Detailed Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude 3-Cyclohexyl-2-methylpropanal. Adjustments to the column size and solvent volumes may be necessary for different sample quantities.
Materials and Reagents
-
Stationary Phase: Silica gel, standard grade, 60 Å, 230-400 mesh.
-
Mobile Phase Solvents:
-
n-Hexane (or heptane as a less toxic alternative)[8]
-
Ethyl acetate
-
-
Crude Sample: 3-Cyclohexyl-2-methylpropanal (containing impurities).
-
Apparatus:
-
Glass chromatography column (40-60 mm diameter, 400-600 mm length)
-
Separatory funnel (for solvent addition)
-
Fraction collector or test tubes
-
TLC plates (silica gel coated with fluorescent indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or 2,4-dinitrophenylhydrazine)
-
Rotary evaporator
-
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The key to a successful column separation is selecting an appropriate solvent system. The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the target compound.
-
Prepare TLC Chambers: Add a small amount of various hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10) to separate TLC chambers and allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Select the Optimal Solvent System: The ideal solvent system will show good separation between the spot corresponding to 3-Cyclohexyl-2-methylpropanal and any impurity spots.
Step 2: Column Packing
Proper column packing is crucial to avoid channeling and ensure a high-resolution separation.[11] Both dry and slurry packing methods are acceptable.[11][12]
-
Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Slurry Packing (Recommended):
-
In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar mobile phase (e.g., 98:2 hexane/ethyl acetate).
-
Stir the mixture to create a uniform slurry and remove any trapped air bubbles.[13]
-
Pour the slurry into the column in one continuous motion.
-
Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing.
-
Once the silica has settled, add a thin layer of sand to the top to protect the silica bed from disturbance during solvent and sample addition.[14]
-
-
Equilibrate the Column: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer.
Step 3: Sample Loading
-
Dissolve the Sample: Dissolve the crude 3-Cyclohexyl-2-methylpropanal in a minimal amount of the mobile phase.
-
Load the Sample: Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Adsorb the Sample: Open the stopcock and allow the sample to enter the silica bed until the liquid level reaches the top of the sand.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column.
-
Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.[15]
-
Collect Fractions: Begin collecting fractions in test tubes or a fraction collector. The size of the fractions will depend on the column size and the expected separation.
-
Gradient Elution (Optional): If the impurities have significantly different polarities, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase (e.g., from 98:2 to 90:10 hexane/ethyl acetate) to expedite the elution of more polar compounds.[16]
Step 5: Fraction Analysis
-
Monitor by TLC: Analyze the collected fractions by TLC using the optimized solvent system. Spot every few fractions on a TLC plate to track the elution of the compounds.
-
Identify Pure Fractions: The fractions containing only the spot corresponding to 3-Cyclohexyl-2-methylpropanal are considered pure.
Step 6: Pooling and Solvent Removal
-
Combine Pure Fractions: Combine all the fractions that show a single spot for the desired product on TLC.
-
Concentrate the Solution: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure. Be mindful of the product's volatility and use a moderate temperature water bath.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation | - Incorrect solvent system. - Column was not packed properly (channeling). - Sample was overloaded. | - Re-optimize the solvent system using TLC. - Repack the column carefully. - Use a larger column or less sample. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracked Silica Bed | - The column ran dry. | - Always keep the solvent level above the top of the silica bed. |
| Streaking on TLC | - Sample is too concentrated. - Presence of highly polar impurities (e.g., carboxylic acid). | - Dilute the sample before spotting. - Consider a pre-purification step to remove acidic impurities. |
Conclusion
This application note provides a robust and reproducible protocol for the high-purity isolation of 3-Cyclohexyl-2-methylpropanal using flash column chromatography. By understanding the principles of the separation and carefully executing the experimental steps, researchers can consistently achieve excellent results. The detailed explanations for each step are intended to provide the user with the necessary knowledge to adapt this method for other aldehydes and moderately polar compounds, making it a valuable addition to any synthetic chemist's toolkit.
References
-
National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubChem. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
MDPI. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Cyclohexyl-2-methylpropanal. PubChem. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. PubChem. Retrieved from [Link]
-
YouTube. (2023). Silica gel column preparation and compound purification. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Cyclohexyl-2-methylpropan-1-ol. PubChem. Retrieved from [Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
- Google Patents. (n.d.). Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
Patsnap. (2025). How to Overcome Challenges in Carbonyl Compound Purification? Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl cyclohexyl propionate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Packing Normal Phase Columns. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.2: General Theory of Column Chromatography. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-3-cyclohexyl-2-methylpropan-1-ol. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cyclohexyl propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Stationary phases for gas chromatography.
-
YouTube. (2014). How to Slurry Pack a Column Chromatography. Retrieved from [Link]
Sources
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- 3. 3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
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- 16. Chromatography [chem.rochester.edu]
Application Notes and Protocols: Oxidation of 3-Cyclohexyl-2-methylpropanal to 3-Cyclohexyl-2-methylpropanoic Acid
Introduction
The selective oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. This application note provides a detailed guide for the oxidation of the sterically hindered aliphatic aldehyde, 3-Cyclohexyl-2-methylpropanal, to its corresponding carboxylic acid, 3-Cyclohexyl-2-methylpropanoic acid. The presence of a bulky cyclohexyl group and a methyl substituent at the α-position presents unique challenges, necessitating careful selection of the oxidation protocol to ensure high yield and purity while minimizing side reactions.
This document will explore two robust and widely adopted methods for this transformation: the Pinnick Oxidation and the Jones Oxidation . We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step laboratory protocols, and offer expert insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical resource for this important synthetic step.
Method Selection: A Comparative Overview
Choosing the appropriate oxidation method is critical and depends on factors such as the substrate's sensitivity to acidic conditions, the presence of other functional groups, and considerations of reagent toxicity and waste disposal.
| Feature | Pinnick Oxidation | Jones Oxidation |
| Oxidizing Agent | Sodium Chlorite (NaClO₂) | Chromic Acid (H₂CrO₄), generated in situ |
| Reaction Conditions | Mildly acidic (pH ~4-5) | Strongly acidic |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups.[1][2] | Limited; can affect acid-sensitive groups.[3][4] |
| Selectivity | High for aldehydes | Strong; will also oxidize primary and secondary alcohols.[3][5] |
| Safety Profile | Sodium chlorite is a strong oxidizer and requires careful handling. | Chromium(VI) reagents are carcinogenic and highly toxic.[5][6][7] |
| Workup & Purification | Generally straightforward aqueous workup. | Requires quenching of excess oxidant and careful disposal of chromium waste. |
| Ideal Substrate | Sterically hindered and functionalized aldehydes.[2] | Simple, robust aldehydes and alcohols. |
For the oxidation of 3-Cyclohexyl-2-methylpropanal, the Pinnick oxidation is the recommended method due to its mild reaction conditions and high selectivity for the aldehyde functional group, which minimizes the risk of side reactions associated with the sterically hindered substrate. The Jones oxidation is presented as a more classical, potent alternative, suitable for less sensitive substrates.
Protocol 1: Pinnick Oxidation of 3-Cyclohexyl-2-methylpropanal
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions.[2][8] The active oxidant is chlorous acid (HClO₂), which is generated in situ. A crucial component of this reaction is a scavenger, typically 2-methyl-2-butene, which is added to quench the hypochlorous acid (HOCl) byproduct that can otherwise lead to undesired side reactions.[1][9]
Reaction Mechanism
The mechanism of the Pinnick oxidation involves the following key steps:
-
Formation of the active oxidant, chlorous acid (HClO₂), from sodium chlorite under buffered acidic conditions.[1][9]
-
Nucleophilic addition of chlorous acid to the aldehyde carbonyl group.[1][9]
-
A pericyclic fragmentation of the resulting intermediate yields the carboxylic acid and hypochlorous acid (HOCl).[1][9]
-
The scavenger (2-methyl-2-butene) reacts with the HOCl byproduct, preventing it from interfering with the main reaction.[9]
Caption: Pinnick Oxidation Reaction Pathway.
Experimental Protocol
Materials:
-
3-Cyclohexyl-2-methylpropanal
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Water (deionized)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Cyclohexyl-2-methylpropanal (1.0 eq) in a 5:1 mixture of tert-butanol and water.
-
To this solution, add 2-methyl-2-butene (4.0 eq) as the scavenger.
-
In a separate flask, prepare a solution of sodium dihydrogen phosphate monohydrate (1.5 eq) and sodium chlorite (1.5 eq, 80%) in water.
-
Slowly add the aqueous solution of sodium chlorite and buffer to the stirred solution of the aldehyde at room temperature. An exotherm may be observed; maintain the temperature below 35 °C using a water bath if necessary.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a sample of the aqueous phase no longer tests positive with starch-iodide paper.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Cyclohexyl-2-methylpropanoic acid. The crude product can be further purified by distillation or chromatography if necessary.
Protocol 2: Jones Oxidation of 3-Cyclohexyl-2-methylpropanal
The Jones oxidation employs chromic acid (H₂CrO₄), typically prepared in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone.[3][5] It is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.[3] Due to its high acidity and oxidizing strength, it is less suitable for substrates with acid-sensitive functional groups.[4]
CAUTION: Chromium(VI) compounds are known carcinogens and are highly toxic.[6][7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Reaction Mechanism
The Jones oxidation of an aldehyde proceeds through the following steps:
-
The aldehyde is hydrated in the aqueous acidic medium to form a geminal diol.
-
The geminal diol reacts with chromic acid to form a chromate ester.[3][10]
-
The chromate ester undergoes an elimination reaction to form the carboxylic acid and a reduced chromium species (Cr(IV)), which is further reduced to Cr(III).[11]
Caption: Jones Oxidation Experimental Workflow.
Experimental Protocol
Materials:
-
3-Cyclohexyl-2-methylpropanal
-
Acetone (reagent grade)
-
Jones Reagent (prepared as described below)
-
Isopropanol
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Preparation of Jones Reagent:
-
CAUTION: This reagent is highly corrosive and carcinogenic. Prepare in a fume hood.
-
Slowly and with vigorous stirring, add 23 mL of concentrated sulfuric acid to 41 mL of water in a beaker cooled in an ice bath.
-
To this solution, carefully add 26.72 g of chromium trioxide (CrO₃) in small portions, ensuring the temperature remains below 20 °C.
-
Once all the chromium trioxide has dissolved, dilute the solution with water to a final volume of 100 mL.
Procedure:
-
Dissolve 3-Cyclohexyl-2-methylpropanal (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Maintain the reaction temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of isopropanol until the orange color is no longer present.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Cyclohexyl-2-methylpropanoic acid. Further purification can be achieved by distillation or chromatography.
Safety and Handling
-
Sodium Chlorite (NaClO₂): A strong oxidizing agent. Avoid contact with combustible materials. Handle with appropriate personal protective equipment, including gloves and safety glasses.
-
Chromium Trioxide (CrO₃) and Jones Reagent: Highly toxic, corrosive, and carcinogenic.[6][7] Always handle in a fume hood with appropriate PPE. Avoid inhalation of dust and contact with skin. All chromium-containing waste must be collected and disposed of according to institutional and environmental regulations.
Conclusion
This application note provides detailed protocols for the oxidation of 3-Cyclohexyl-2-methylpropanal to its corresponding carboxylic acid using both the Pinnick and Jones oxidation methods. For this particular substrate, the Pinnick oxidation is the superior choice due to its mild conditions, high selectivity, and greater functional group tolerance, which are advantageous when dealing with a sterically hindered aldehyde. The Jones oxidation, while effective, presents greater safety and environmental concerns and is less selective. By following the detailed procedures and safety precautions outlined herein, researchers can confidently and efficiently perform this critical synthetic transformation.
References
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]
-
PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023-11-30). [Link]
-
Organic Chemistry Reaction. Pinnick oxidation. (2026-01-04). [Link]
-
Wikipedia. Pinnick oxidation. [Link]
-
Organic Chemistry Portal. Jones Oxidation. [Link]
-
That Chemist. Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). (2022-04-10). [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Organic Chemistry Tutor. Jones Oxidation. [Link]
-
Chemistry Steps. Jones Oxidation. [Link]
-
ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?. (2014-10-28). [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Wikipedia. Jones oxidation. [Link]
-
New Jersey Department of Health. CHROMIC TRIOXIDE HAZARD SUMMARY. [Link]
-
Redox. Safety Data Sheet Chromium Trioxide. (2022-02-22). [Link]
-
Grokipedia. Jones oxidation. [Link]
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- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Application Note: High-Fidelity Reduction of 3-Cyclohexyl-2-methylpropanal to 3-Cyclohexyl-2-methylpropan-1-ol
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Primary Alcohols in Synthesis
The transformation of aldehydes to primary alcohols represents a cornerstone of organic synthesis, providing access to a versatile class of intermediates crucial for the construction of complex molecular architectures in pharmaceuticals, fragrances, and materials science. 3-Cyclohexyl-2-methylpropan-1-ol, a primary alcohol, is a valuable building block, and its efficient synthesis from the corresponding aldehyde, 3-Cyclohexyl-2-methylpropanal, is of significant practical interest.[1][2] This application note provides a detailed, field-proven protocol for this reduction, emphasizing the rationale behind procedural choices to ensure high yield and purity.
Mechanistic Rationale and Reagent Selection: A Case for Sodium Borohydride
The reduction of an aldehyde to a primary alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3] While several hydride reagents can effect this transformation, sodium borohydride (NaBH₄) is often the reagent of choice for its operational simplicity, safety, and selectivity.[4][5]
Comparative Analysis of Hydride Reagents:
| Reagent | Reactivity | Solvent Compatibility | Safety Considerations |
| Sodium Borohydride (NaBH₄) | Mild; selectively reduces aldehydes and ketones.[4] | Protic solvents (e.g., ethanol, methanol, water).[6] | Relatively safe to handle; reacts with water to produce hydrogen gas, but the reaction is manageable.[7] |
| Lithium Aluminum Hydride (LiAlH₄) | Strong; reduces a wide range of carbonyl compounds, including esters and amides. | Aprotic solvents only (e.g., THF, diethyl ether); reacts violently with protic solvents. | Highly pyrophoric; requires stringent anhydrous conditions and careful handling. |
For the targeted conversion of 3-Cyclohexyl-2-methylpropanal to 3-Cyclohexyl-2-methylpropan-1-ol, the chemoselectivity and milder nature of NaBH₄ make it the superior choice. Its ability to be used in common protic solvents like ethanol simplifies the experimental setup and work-up procedures significantly.[6]
The reaction proceeds via the transfer of a hydride from the borohydride ion to the carbonyl carbon, forming a tetracoordinate boron-alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent or an acidic work-up, yields the final alcohol product.[8]
Visualizing the Synthetic Workflow
Caption: Experimental workflow for the reduction of 3-Cyclohexyl-2-methylpropanal.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-Cyclohexyl-2-methylpropan-1-ol on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Cyclohexyl-2-methylpropanal | 154.25[11] | 5.00 g | 0.0324 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.61 g | 0.0162 |
| Ethanol (absolute) | - | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - |
| Silica Gel (for column chromatography) | - | As needed | - |
| Hexanes/Ethyl Acetate (9:1 v/v) | - | As needed | - |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flasks (250 mL and 500 mL)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (0.0324 mol) of 3-Cyclohexyl-2-methylpropanal in 50 mL of absolute ethanol. Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: In a separate beaker, dissolve 0.61 g (0.0162 mol) of sodium borohydride in 50 mL of absolute ethanol. Slowly add the sodium borohydride solution to the stirred aldehyde solution over a period of 15-20 minutes, maintaining the temperature at 0°C. Note: The stoichiometry reflects that one mole of NaBH₄ can reduce four moles of aldehyde; however, a slight excess is often used to ensure complete reaction.[6]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 9:1 hexanes/ethyl acetate eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar alcohol spot indicates the reaction is proceeding.[12]
-
Work-up: a. Cool the reaction mixture back to 0°C in an ice bath. b. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the evolution of gas (hydrogen) ceases and the solution is slightly acidic (pH ~6). c. Transfer the mixture to a 500 mL separatory funnel. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel.[12][13][14][15] b. Elute with a 9:1 hexanes/ethyl acetate solvent system. c. Collect fractions and analyze by TLC to identify those containing the pure product. d. Combine the pure fractions and remove the solvent under reduced pressure to afford 3-Cyclohexyl-2-methylpropan-1-ol as a colorless oil.
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected molecular weight of 3-Cyclohexyl-2-methylpropan-1-ol is 156.27 g/mol .[2]
Safety and Handling Precautions
-
Sodium Borohydride: Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area and avoid contact with skin and eyes. In case of a spill, do not use water for cleanup; use a dry absorbent material.[7]
-
3-Cyclohexyl-2-methylpropanal: May cause skin and eye irritation.[11]
-
3-Cyclohexyl-2-methylpropan-1-ol: May cause skin, eye, and respiratory irritation.[2]
-
Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a robust and reliable protocol for the reduction of 3-Cyclohexyl-2-methylpropanal to 3-Cyclohexyl-2-methylpropan-1-ol using sodium borohydride. The choice of reagent and reaction conditions is justified based on principles of chemical reactivity and safety. By following this detailed procedure, researchers can confidently synthesize this valuable primary alcohol in high yield and purity, facilitating its use in further synthetic endeavors.
References
-
University of Calgary. (n.d.). Ch17: Hydride Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Clark, J. (2023). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Organic Chemistry On-Line. (n.d.). Aldehydes & Ketones - Synthesis I. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
- Cervený, L., Pustejovská, M., & Kacer, P. (2000).
-
WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 7). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]
- Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexyl-2-methylpropan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexyl-2-methylpropanal. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
- Google Patents. (n.d.). Esters and diesters of 3-cyclohexyl-2-methyl-1-propanol, perfumed articles containing them and method of imparting fragrance.
-
Reddit. (2014, October 6). Separation of a mixture via column chromatography. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Cyclohexyl ethers as fragrance compounds.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Quora. (2020, November 14). What are the steps to convert cyclohexene to 3-cyclohexyl-2-propene?. Retrieved from [Link]
- Byjus. (n.d.). column chromatography.pdf.
-
Chegg. (2019, April 21). Solved 3. The conversion of 2-cyclohexyl-2-propanol to. Retrieved from [Link]
-
YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. University of Groningen. Retrieved from [Link]
- Google Patents. (n.d.). Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance.
-
PubChem. (n.d.). 2-Cyclohexyl-2-methylpropanal. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Steric Hindrance in 3-Cyclohexyl-2-methylpropanal Reactions
Welcome to the technical support center dedicated to addressing the unique challenges posed by 3-Cyclohexyl-2-methylpropanal in organic synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals in overcoming the steric limitations of this valuable building block.
Understanding the Challenge: The Molecular Architecture of 3-Cyclohexyl-2-methylpropanal
3-Cyclohexyl-2-methylpropanal is a sterically hindered aldehyde, a characteristic that significantly influences its reactivity. The bulky cyclohexyl group at the β-position and the methyl group at the α-position create a crowded environment around the carbonyl carbon. This steric congestion impedes the approach of nucleophiles, often leading to sluggish reactions, low yields, and the formation of undesired side products.
This guide is structured to provide practical, actionable solutions to common problems encountered when working with this substrate.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields with 3-Cyclohexyl-2-methylpropanal consistently low compared to simpler aldehydes?
A1: The primary reason for diminished yields is the significant steric hindrance around the aldehyde functional group. The combination of the α-methyl and β-cyclohexyl substituents creates a congested environment that disfavors the approach of nucleophiles to the electrophilic carbonyl carbon. This increases the activation energy of the reaction, slowing it down and allowing competing side reactions to become more prevalent.
Q2: What are the most common side reactions observed with this aldehyde?
A2: Due to the hindered nature of the carbonyl, nucleophiles may act as bases, leading to enolization of the aldehyde and subsequent side reactions. In the case of Grignard reagents, reduction of the aldehyde to the corresponding alcohol can also be a competing pathway. With bulky nucleophiles, simple non-reaction or decomposition of starting materials under prolonged heating are also common outcomes.
Q3: Are there any general strategies to improve the reactivity of 3-Cyclohexyl-2-methylpropanal?
A3: Yes, several general strategies can be employed:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, this must be balanced with the potential for side reactions and decomposition.
-
Use of More Reactive Reagents: Employing smaller, more potent nucleophiles or more active catalysts can enhance reaction rates.
-
Lewis Acid Catalysis: The addition of a Lewis acid can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack, even by weaker nucleophiles.[1]
-
High-Pressure Conditions: In some cases, applying high pressure can favor the formation of the sterically congested transition state, leading to improved yields.
Troubleshooting Guides: Reaction-Specific Issues and Solutions
This section provides detailed troubleshooting for common synthetic transformations involving 3-Cyclohexyl-2-methylpropanal.
Guide 1: Poor Yields in Wittig and Horner-Wadsworth-Emmons Reactions
Problem: Low conversion of 3-Cyclohexyl-2-methylpropanal to the desired alkene using a standard Wittig reagent.
Causality: The steric bulk around the carbonyl group of 3-Cyclohexyl-2-methylpropanal can hinder the formation of the crucial oxaphosphetane intermediate in the Wittig reaction. Standard phosphonium ylides may not be reactive enough to overcome this steric barrier efficiently.
Solution:
-
Employ the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate carbanions, is a superior alternative for sterically hindered aldehydes.[2][3] Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, leading to higher yields and often excellent E-selectivity for the resulting alkene.
Comparative Data: Wittig vs. HWE with Hindered Aldehydes
| Reaction | Reagent | Aldehyde | Product | Yield | Reference |
| Wittig | Ph₃P=CHCO₂Et | Hindered Aldehyde | α,β-Unsaturated Ester | Often low to moderate | [4] |
| HWE | (EtO)₂P(O)CH₂CO₂Et + Base | Hindered Aldehyde | α,β-Unsaturated Ester | Generally high (often >80%) | [5] |
Experimental Protocol: Horner-Wadsworth-Emmons Olefination of 3-Cyclohexyl-2-methylpropanal
Objective: To synthesize ethyl (E)-5-cyclohexyl-4-methylpent-2-enoate.
Materials:
-
3-Cyclohexyl-2-methylpropanal
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension of NaH in THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting clear solution back to 0 °C.
-
Add a solution of 3-Cyclohexyl-2-methylpropanal (1.0 equivalent) in anhydrous THF dropwise to the phosphonate carbanion solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Workflow Diagram: HWE Reaction
Caption: Horner-Wadsworth-Emmons reaction workflow.
Guide 2: Unsuccessful Grignard Reactions
Problem: Low yield of the desired alcohol, with significant recovery of starting material or formation of the reduced alcohol (3-cyclohexyl-2-methylpropan-1-ol).
Causality: The steric hindrance of 3-Cyclohexyl-2-methylpropanal can lead to two competing pathways with Grignard reagents:
-
Reduction: The Grignard reagent acts as a hydride donor, reducing the aldehyde to an alcohol. This is more common with bulky Grignard reagents.
-
Enolization: The Grignard reagent acts as a base, deprotonating the α-proton of the aldehyde to form an enolate, which is unreactive towards further Grignard addition.
Solution:
-
Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous cerium(III) chloride (CeCl₃) to the Grignard reagent prior to the introduction of the aldehyde can significantly improve the yield of the desired addition product. The in-situ generated organocerium reagent is more nucleophilic and less basic than the corresponding Grignard reagent, thus favoring addition over reduction and enolization.
Experimental Protocol: CeCl₃-Mediated Grignard Addition to 3-Cyclohexyl-2-methylpropanal
Objective: To synthesize 1-(1-cyclohexylmethyl-ethyl)-cyclohexanol.
Materials:
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
3-Cyclohexyl-2-methylpropanal
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous CeCl₃ (1.2 equivalents).
-
Add anhydrous THF and stir the suspension vigorously at room temperature for at least 2 hours to activate the CeCl₃.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add the MeMgBr solution (1.1 equivalents) dropwise and stir for 1 hour at -78 °C.
-
Add a solution of 3-Cyclohexyl-2-methylpropanal (1.0 equivalent) in anhydrous THF dropwise to the organocerium reagent.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Decision Tree for Grignard Reaction Troubleshooting
Caption: Troubleshooting Grignard reactions with hindered aldehydes.
Guide 3: Challenges in Aldol Reactions
Problem: Difficulty in achieving a clean cross-aldol reaction with 3-Cyclohexyl-2-methylpropanal as the electrophile, leading to self-condensation of the enolate donor or low conversion.
Causality: The steric hindrance of 3-Cyclohexyl-2-methylpropanal makes it a poor electrophile for aldol reactions. The enolate, being a strong base, may preferentially react with a less hindered electrophile (e.g., another molecule of the enolizable ketone or aldehyde) or undergo other side reactions.
Solution:
-
Use of Pre-formed Enolates and Lewis Acid Catalysis: To ensure the desired cross-aldol reaction, it is crucial to pre-form the enolate of the donor carbonyl compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. Subsequently, the addition of a Lewis acid, such as titanium(IV) chloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), can activate the sterically hindered aldehyde towards nucleophilic attack by the enolate.
Experimental Protocol: Lewis Acid-Mediated Aldol Reaction
Objective: To synthesize the β-hydroxy ketone adduct from 3-Cyclohexyl-2-methylpropanal and acetone.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Titanium(IV) chloride (TiCl₄)
-
3-Cyclohexyl-2-methylpropanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of LDA in a flame-dried flask under nitrogen by adding n-BuLi (1.05 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.
-
After stirring for 30 minutes, add acetone (1.0 equivalent) dropwise to the LDA solution to form the lithium enolate.
-
In a separate flask, dissolve 3-Cyclohexyl-2-methylpropanal (1.2 equivalents) in anhydrous THF and cool to -78 °C.
-
Add TiCl₄ (1.2 equivalents) dropwise to the aldehyde solution to form the Lewis acid-aldehyde complex.
-
Slowly transfer the pre-formed lithium enolate solution via cannula to the aldehyde-TiCl₄ complex at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Wadsworth, W. S. (1977). Synthetic applications of phosphonate carbanions. Organic Reactions, 25, 73-253. [Link]
-
Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. A new class of carbon nucleophiles for the synthesis of alcohols from ketones. Tetrahedron Letters, 25(38), 4233-4236. [Link]
-
Mukaiyama, T. (1982). The directed aldol reaction. Organic Reactions, 28, 203-331. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Direct Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
PubChem. (n.d.). 3-Cyclohexyl-2-methylpropanal. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). Cyclohexylcarbinol. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved February 2, 2026, from [Link]
Sources
Technical Support Center: Improving Diastereoselectivity of 3-Cyclohexyl-2-methylpropanal Reactions
Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-cyclohexyl-2-methylpropanal and aiming to control the stereochemical outcome of their reactions. Here, we address common challenges, provide in-depth explanations grounded in established mechanistic models, and offer detailed protocols to enhance the diastereoselectivity of your synthetic transformations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stereochemical model used to predict the outcome of nucleophilic additions to 3-cyclohexyl-2-methylpropanal?
The primary model for predicting the diastereoselectivity of nucleophilic additions to α-chiral aldehydes like 3-cyclohexyl-2-methylpropanal is the Felkin-Anh model .[1][2] This model focuses on the steric interactions in the transition state as a nucleophile approaches the carbonyl carbon.
Causality Explained: The model posits that the largest substituent at the α-carbon (in this case, the cyclohexylmethyl group) orients itself perpendicular to the carbonyl plane to minimize steric hindrance with the incoming nucleophile.[2][3] The nucleophile then attacks the carbonyl carbon along the least hindered trajectory, known as the Bürgi-Dunitz angle (approx. 107°).[4] This preferred trajectory avoids steric clash with both the large and medium (methyl) substituents, leading to the formation of one diastereomer in excess.
For 3-cyclohexyl-2-methylpropanal, the substituents at the α-carbon are:
-
Large (L): Cyclohexylmethyl (-CH2-C6H11)
-
Medium (M): Methyl (-CH3)
-
Small (S): Hydrogen (-H)
The Felkin-Anh model predicts the formation of the anti diastereomer as the major product.
Q2: What is the difference between "Felkin-Anh control" and "chelation control"?
These two concepts describe competing transition states that lead to opposite stereochemical outcomes.
-
Felkin-Anh Control (Non-Chelating Conditions): This is the default pathway, driven by sterics as described above.[1][3] It is favored when using non-chelating Lewis acids (e.g., BF₃·OEt₂) or organometallic reagents that do not form stable chelates (e.g., organolithiums, Grignard reagents in non-coordinating solvents).[4][5]
-
Chelation Control: This pathway can dominate if there is a Lewis basic atom (like oxygen or nitrogen) at the α- or β-position that can coordinate with the metal center of a Lewis acid or the organometallic reagent. This coordination forms a rigid, cyclic transition state.[6] The nucleophile is then forced to attack from the less hindered face of this new, constrained ring structure, often leading to the syn diastereomer (the "anti-Felkin" product).[6]
For 3-cyclohexyl-2-methylpropanal, which lacks an α- or β-heteroatom, Felkin-Anh control is the expected dominant pathway . Chelation control is not a primary consideration unless the substrate is modified.[3]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments and provides a logical workflow for diagnosing and solving them.
Problem: Poor Diastereoselectivity (Diastereomeric Ratio < 5:1)
A low diastereomeric ratio (dr) is the most frequent issue. The root cause is almost always insufficient energy difference between the competing transition states.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Q&A Troubleshooting
Q: My Grignard reaction with methylmagnesium bromide at 0 °C gave a 2:1 dr. How can I improve this?
A: The primary issue is likely insufficient thermal control. The energy difference between the Felkin-Anh and the competing transition state is small. Lowering the temperature makes the reaction more sensitive to this small energy difference, thus amplifying the preference for the lower-energy pathway.
-
Causality: According to the Eyring equation, the ratio of products is exponentially related to the difference in activation energies (ΔΔG‡) and inversely related to the temperature (T). Lowering T magnifies the effect of ΔΔG‡, leading to higher selectivity.
-
Actionable Solution: Perform the reaction at -78 °C (dry ice/acetone bath). This is the single most effective step for improving diastereoselectivity in kinetically controlled reactions.[7]
Q: I'm already running my reaction at -78 °C but the selectivity is still poor. What's next?
A: Evaluate the steric and electronic properties of your reagents and solvent.
-
Nucleophile Size: The Felkin-Anh model relies on steric differentiation.[1] A larger nucleophile will experience a greater steric penalty when approaching from the more hindered face, thus increasing selectivity.
-
Example: If reducing the aldehyde, a bulky hydride source like L-Selectride® (lithium tri-sec-butylborohydride) will give significantly higher diastereoselectivity than a small one like NaBH₄.
-
-
Lewis Acid Additives: A non-chelating Lewis acid can enhance selectivity.[5][8]
-
Causality: Lewis acids like BF₃·OEt₂ or TiCl₄ coordinate to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon and can accentuate the steric differences between the groups at the α-position, further favoring the Felkin-Anh transition state.[9]
-
-
Solvent Choice: The solvent can influence the aggregation state and reactivity of organometallic reagents and stabilize or destabilize transition states.
-
Actionable Solution: For Grignard or organolithium additions, switching from THF to a less coordinating solvent like diethyl ether or toluene can sometimes improve selectivity by altering the reagent's structure and reactivity.
-
Data Summary: Impact of Reagents on Diastereoselectivity
The following table provides expected trends for the addition of various nucleophiles to 3-cyclohexyl-2-methylpropanal, based on established principles.
| Reaction Type | Nucleophile/Reagent | Typical Temperature | Expected Major Product | Expected Diastereomeric Ratio (dr) | Key Consideration |
| Grignard Addition | MeMgBr | -78 °C | anti | Moderate (5:1 - 10:1) | Requires low temperature for good selectivity. |
| Reduction | NaBH₄ | 0 °C | anti | Low to Moderate (2:1 - 4:1) | Small hydride source offers poor discrimination. |
| Reduction | L-Selectride® | -78 °C | anti | High (>20:1) | Bulky hydride source maximizes steric hindrance. |
| Mukaiyama Aldol | Silyl enol ether + BF₃·OEt₂ | -78 °C | anti | High to Excellent (>15:1) | Non-chelating Lewis acid promotes Felkin-Anh pathway.[5] |
Problem: Inconsistent Results Between Batches
Q: I've run the same reaction three times with wildly different diastereomeric ratios. What could be the cause?
A: Inconsistency points to issues with reaction setup and reagent quality.
-
Moisture Control (Critical): Trace water will quench organometallic reagents, altering the effective stoichiometry and generating heat, which ruins selectivity.
-
Self-Validation: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents.
-
-
Reagent Titration: The concentration of commercial organometallic reagents (e.g., Grignards, organolithiums) can vary significantly over time.
-
Actionable Solution: Always titrate your organometallic reagents before use to know their exact molarity. This ensures reproducible stoichiometry.
-
-
Temperature Homogeneity: Ensure the reaction flask is adequately submerged in the cooling bath and stirred efficiently to maintain a uniform internal temperature. A temperature probe in a dummy flask can help verify your setup.
Section 3: Key Experimental Protocols
Protocol 1: High-Selectivity Grignard Addition to 3-Cyclohexyl-2-methylpropanal
This protocol details a robust procedure for the addition of methylmagnesium bromide to achieve a high anti-selectivity.
Materials:
-
3-Cyclohexyl-2-methylpropanal (1.0 eq)
-
Methylmagnesium bromide (3.0 M in Et₂O, 1.2 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: Dissolve 3-cyclohexyl-2-methylpropanal (1.0 eq) in anhydrous Et₂O. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slow Addition: Add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 30 minutes. Crucially, maintain the internal temperature below -70 °C throughout the addition.
-
Reaction: Stir the mixture at -78 °C for 3 hours.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution dropwise at -78 °C to quench the reaction. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or GC analysis.
References
-
Felkin-Anh Model Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Asymmetric Induction. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Krische, M. J., et al. (2007). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society. Retrieved from [Link]
-
Diastereoselection in Aldol Reactions. (n.d.). Pharmacy 180 - Organic Chemistry. Retrieved from [Link]
-
Diastereoselective Addition to Aldehydes and Ketones. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Felkin Ahn Model: Easy explanation with examples. (2022). Chemistry Notes. Retrieved from [Link]
-
Felkin-Ahn and Cram Chelate Models. (n.d.). University of Liverpool. Retrieved from [Link]
-
Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2024). MDPI. Retrieved from [Link]
-
Asymmetric induction. (n.d.). Wikipedia. Retrieved from [Link]
-
3-Cyclohexyl-2-methylpropanal. (n.d.). PubChem. Retrieved from [Link]
-
Panek, J. S., & Cirillo, P. F. (1993). Acyclic diastereoselectivity in the Lewis acid promoted additions of chiral, .beta.-methyl-substituted (E)-crotylsilanes with achiral aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions. (2020). National Institutes of Health (PMC). Retrieved from [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. (2023). ACS Omega. Retrieved from [Link]
-
Unlocking Diastereoselectivity Secrets. (2019). YouTube. Retrieved from [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (1999). Michigan State University Chemistry. Retrieved from [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (2015). National Institutes of Health. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3-Cyclohexyl-2-methylpropanal Derivatives
This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing the hydrogenation of 3-Cyclohexyl-2-methylpropanal and its derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning, ensuring the efficiency and success of your synthetic processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst deactivation during the hydrogenation of 3-Cyclohexyl-2-methylpropanal derivatives.
Q1: My hydrogenation reaction has stalled or is proceeding very slowly. What are the likely causes?
A stalled or sluggish hydrogenation reaction can be attributed to several factors. One of the most common issues is catalyst poisoning, where impurities in the reaction mixture strongly adsorb to the catalyst's active sites, inhibiting its function.[1] Other potential causes include insufficient hydrogen pressure, poor catalyst dispersion, or thermal degradation of the catalyst.[2]
Q2: What are the typical signs of catalyst poisoning in my reaction?
The primary indicator of catalyst poisoning is a significant decrease in the reaction rate or a complete cessation of hydrogen uptake.[3] You may also observe that a freshly prepared catalyst under identical conditions performs as expected, while a reused or different batch of catalyst shows diminished activity. In some cases, a change in selectivity may also be an indication of catalyst poisoning.
Q3: What are the most common substances that can poison my hydrogenation catalyst?
A wide range of chemical compounds can act as catalyst poisons. These include:
-
Sulfur compounds: Even at parts-per-billion (ppb) levels, sulfur compounds like hydrogen sulfide (H₂S), mercaptans, and thiophenes can severely deactivate noble metal catalysts such as palladium (Pd) and platinum (Pt), as well as nickel (Ni) catalysts.[4][5]
-
Nitrogen compounds: Amines, amides, and other nitrogen-containing functional groups present in the substrate or as impurities can poison the catalyst.[6][7]
-
Halides: Halogenated compounds can also inhibit catalytic activity.[6]
-
Heavy metals: Traces of metals like lead, mercury, and arsenic can act as potent catalyst poisons.[8]
-
Carbon monoxide (CO): Carbon monoxide can strongly adsorb to the catalyst surface and block active sites.[1]
Q4: Can a poisoned catalyst be regenerated and reused?
In some instances, catalyst regeneration is possible, depending on the nature of the poison and the catalyst. For example, catalysts poisoned by sulfur can sometimes be regenerated by high-temperature treatment with hydrogen.[9][10] However, for irreversible poisons, regeneration may not be feasible, and the catalyst will need to be replaced.[1]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving issues related to catalyst poisoning.
Troubleshooting Guide 1: Diagnosing Catalyst Poisoning
This guide will help you systematically determine if catalyst poisoning is the root cause of your hydrogenation problem.
Step 1: Verify Reaction Conditions
Before suspecting catalyst poisoning, ensure all other reaction parameters are optimal.
-
Hydrogen Pressure: Confirm that the hydrogen supply is adequate and that the reactor is maintaining the target pressure.
-
Temperature: Verify that the reaction temperature is correct and stable.
-
Agitation: Ensure efficient stirring to promote good contact between the substrate, catalyst, and hydrogen.
Step 2: Control Experiment with a Fresh Catalyst
Run a small-scale control experiment using a fresh batch of catalyst and high-purity starting materials. If this reaction proceeds as expected, it strongly suggests that the issue with your original reaction is related to the catalyst or the purity of your reagents.
Step 3: Analyze Starting Materials for Impurities
If the control experiment is successful, the next step is to identify the source of the poison.
-
Substrate and Solvent Purity: Analyze your 3-Cyclohexyl-2-methylpropanal derivative and solvent for potential poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Pay close attention to sulfur- and nitrogen-containing impurities.
-
Hydrogen Gas Quality: Ensure the hydrogen gas you are using is of high purity. Lower-grade hydrogen can contain impurities like carbon monoxide.
dot
Caption: Diagnostic workflow for identifying catalyst poisoning.
Troubleshooting Guide 2: Mitigating and Preventing Catalyst Poisoning
Once catalyst poisoning is confirmed, the following strategies can be employed to overcome the issue and prevent its recurrence.
1. Feedstock Purification:
The most effective way to prevent catalyst poisoning is to remove the impurities before they come into contact with the catalyst.
-
Activated Carbon Treatment: Passing your substrate or solvent through a bed of activated carbon can effectively remove many organic impurities.
-
Distillation: For volatile impurities, distillation of the substrate or solvent can be a viable purification method.
-
Guard Beds: In continuous flow processes, a "guard bed" of a sacrificial catalyst or adsorbent can be placed upstream of the main catalyst bed to trap poisons.[11]
2. Catalyst Selection:
Some catalysts are inherently more resistant to certain poisons.
-
Sulfur-Tolerant Catalysts: For reactions where sulfur impurities are unavoidable, consider using sulfur-resistant catalysts, such as certain bimetallic formulations or catalysts supported on specific materials.[12][13]
-
Catalyst Loading: In some cases, simply increasing the catalyst loading can help to overcome the effects of minor impurities, though this is not always a cost-effective solution.[3]
3. Catalyst Regeneration:
As mentioned previously, regeneration can be an option for certain types of poisoning.
Experimental Protocol: Thermal Regeneration of a Sulfur-Poisoned Nickel Catalyst
This protocol provides a general guideline for the regeneration of a sulfur-poisoned nickel catalyst. Caution: This procedure involves high temperatures and flammable gas. It should only be performed by trained personnel in a well-ventilated fume hood.
-
Carefully filter the poisoned catalyst from the reaction mixture and wash it with a suitable solvent (e.g., ethanol, isopropanol) to remove any residual organic material.
-
Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Place the dried catalyst in a tube furnace equipped with a temperature controller and a gas inlet.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove any air.
-
While maintaining the inert gas flow, slowly heat the furnace to the target regeneration temperature (e.g., 350-450 °C). The optimal temperature will depend on the specific catalyst and the nature of the sulfur poisoning.
-
Once the target temperature is reached, switch the gas flow from inert gas to a mixture of hydrogen and inert gas (e.g., 5-10% H₂ in N₂). Caution: Hydrogen is flammable and can form explosive mixtures with air.
-
Hold the catalyst at the regeneration temperature under the hydrogen-containing atmosphere for a predetermined time (e.g., 2-4 hours).
-
After the regeneration period, switch the gas flow back to pure inert gas and allow the furnace to cool down to room temperature.
-
Once cooled, the regenerated catalyst can be carefully removed and stored under an inert atmosphere until its next use.
dot
Caption: Strategies for mitigating and preventing catalyst poisoning.
Section 3: Data Summary
The following table summarizes common catalyst poisons and their effects on typical hydrogenation catalysts.
| Catalyst Poison | Common Sources | Affected Catalysts | Mechanism of Poisoning |
| Sulfur Compounds | Raw materials, reagents | Pd, Pt, Ni, Rh | Strong chemisorption on active metal sites, blocking access to reactants.[1][4] |
| Nitrogen Compounds | Substrates, solvents, additives | Pd, Pt, Ni, Rh | Adsorption via lone pair electrons on nitrogen, leading to site blockage.[6][7] |
| Halides | Solvents, impurities | Pd, Pt, Ni | Formation of metal halides on the catalyst surface, altering its electronic properties.[6] |
| Heavy Metals | Leaching from equipment, reagents | Pd, Pt, Ni | Alloy formation or deposition on the active surface.[8] |
| Carbon Monoxide | Impurity in hydrogen gas | Pd, Pt, Ni | Competitive adsorption with hydrogen and the substrate.[1] |
References
-
Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction - Semantic Scholar. (2021). Retrieved from [Link]
-
Catalyst poisoning - Grokipedia. (n.d.). Retrieved from [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022). Retrieved from [Link]
-
Catalyst poisoning - Wikipedia. (n.d.). Retrieved from [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (2022). Retrieved from [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Promotion of hydrogenation activity and sulfur resistance over Ni/ASA catalyst by support modification simultaneously with P and USY - RSC Publishing. (2017). Retrieved from [Link]
-
Hydrogenation Reactions: Videos & Practice Problems - Pearson. (n.d.). Retrieved from [Link]
-
3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994 - PubChem. (n.d.). Retrieved from [Link]
-
Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction - ResearchGate. (2021). Retrieved from [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. (2022). Retrieved from [Link]
-
Effect of Additives on the Activity of Nickel–Tungsten Sulfide Hydroconversion Catalysts Prepared In Situ from Oil-Soluble Precursors - MDPI. (2018). Retrieved from [Link]
-
Hydrogenation troubleshooting : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. (2001). Retrieved from [Link]
-
Catalyst poison | Toxicity, Inhibition, Effects - Britannica. (n.d.). Retrieved from [Link]
-
Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase: Synergistic Effect of Oxygen Vacancy and Solvent Water | JACS Au - ACS Publications. (2021). Retrieved from [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - ResearchGate. (2022). Retrieved from [Link]
-
Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds - ResearchGate. (2015). Retrieved from [Link]
-
Catalyst Deactivation, Poisoning and Regeneration - MDPI. (2021). Retrieved from [Link]
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC - PubMed Central. (2020). Retrieved from [Link]
-
Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Publications. (2022). Retrieved from [Link]
-
oxidation of aldehydes and ketones - Chemguide. (n.d.). Retrieved from [Link]
-
Regeneration of catalysts deactivated by coke deposition: A review. (2020). Retrieved from [Link]
-
Tuning CO2 hydrogenation selectivity on Ni/TiO2 catalysts via sulfur addition - Catalysis Science & Technology (RSC Publishing). (2019). Retrieved from [Link]
-
Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. (n.d.). Retrieved from [Link]
-
Green chemistry concept: Applications of catalysis in pharmacuetical industry - OAText. (2017). Retrieved from [Link]
-
1.7-Chemical properties III- Catalytic Hydrogenation - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation? - MDPI. (2021). Retrieved from [Link]
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Addressing epimerization at the alpha-carbon of 3-Cyclohexyl-2-methylpropanal
Technical Support Center: 3-Cyclohexyl-2-methylpropanal
Welcome to the technical support center for 3-Cyclohexyl-2-methylpropanal. This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral aldehyde in their synthetic workflows. Here, we will address the critical issue of epimerization at the alpha-carbon, providing in-depth troubleshooting, validated protocols, and the fundamental principles behind them to ensure the stereochemical integrity of your material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 3-Cyclohexyl-2-methylpropanal.
Q1: What is epimerization, and why is it a critical issue for 3-Cyclohexyl-2-methylpropanal?
A1: Epimerization is a chemical process where the configuration at only one of several stereogenic centers in a molecule is inverted.[1] For 3-Cyclohexyl-2-methylpropanal, the stereocenter of concern is the alpha-carbon (C2), which is adjacent to the aldehyde group. This carbon holds a single, relatively acidic proton. Under certain conditions, this proton can be removed to form a planar, achiral enolate intermediate. When this intermediate is reprotonated, the proton can add from either face of the planar structure, leading to a mixture of the original enantiomer and its epimer. This loss of stereochemical purity can drastically alter the biological activity and physical properties of the final product, making it a significant concern in pharmaceutical synthesis.[1]
Q2: What are the primary causes of epimerization at the alpha-carbon of this aldehyde?
A2: The primary drivers of epimerization are conditions that facilitate the formation of an enol or enolate intermediate. This includes:
-
Basic Conditions: Bases can directly deprotonate the alpha-carbon to form an enolate.[2] This is common in reactions like aldol condensations.[3][4]
-
Acidic Conditions: Strong acids catalyze keto-enol tautomerism.[5] Protonation of the carbonyl oxygen makes the alpha-proton significantly more acidic and easier to remove, leading to the formation of a planar enol intermediate, which can then revert to either epimer.[5]
-
Elevated Temperatures: Heat can provide the necessary energy to overcome the activation barrier for enolization/enolate formation, accelerating epimerization even under nominally neutral conditions.
-
Chromatography Media: Standard silica gel is inherently acidic and can catalyze epimerization during purification. Conversely, alumina can be basic. Both can pose a risk to stereochemical integrity.
Q3: How can I detect and quantify the extent of epimerization in my sample?
A3: Since epimers have very similar physical properties, their separation and quantification require specialized analytical techniques. The most reliable methods are:
-
Chiral Chromatography (GC or HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers.[6][7] Using a chiral stationary phase (CSP), the two epimers will interact differently with the column, resulting in different retention times and allowing for accurate quantification of their ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can sometimes distinguish between diastereomers, it often requires the use of a chiral derivatizing agent or a chiral solvating agent to resolve the signals of enantiomers.
Part 2: Troubleshooting Guide: Minimizing Epimerization
This section provides actionable solutions to common problems encountered during synthesis, purification, and storage.
Issue 1: Epimerization Occurring During a Base-Catalyzed Reaction
You've performed a base-catalyzed reaction (e.g., Aldol, Michael addition) and subsequent analysis shows a significant loss of stereochemical purity.
Causality: The base used was either too strong, not sterically hindered enough, or the reaction was run at too high a temperature or for too long. This created a high equilibrium concentration of the planar enolate intermediate, allowing for extensive epimerization before the desired reaction could occur.
Troubleshooting Steps & Solutions:
-
Choice of Base: The pKa of the base's conjugate acid should be carefully selected. A base that is just strong enough to catalyze the reaction without causing complete and rapid deprotonation is ideal.
-
Recommendation: Switch from strong, small bases (e.g., NaOH, LDA) to milder, bulkier, or non-nucleophilic bases. Examples include triethylamine (TEA), diisopropylethylamine (DIPEA, Hünig's base), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These bases are less likely to remain in high concentration and their steric bulk can influence the facial selectivity of reprotonation.
-
-
Temperature Control: The rate of epimerization is highly temperature-dependent.
-
Recommendation: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -78 °C (dry ice/acetone bath) and slowly warm if necessary.
-
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of epimerization.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Do not let the reaction stir unnecessarily overnight if it is complete in a few hours.
-
-
Solvent Choice: The solvent can influence the stability and reactivity of the enolate.
-
Recommendation: Less polar solvents can sometimes suppress epimerization compared to highly polar solvents like DMSO.[8] Consider solvents like THF, toluene, or dichloromethane.
-
| Base | Temperature (°C) | Reaction Time (h) | Diastereomeric Excess (% de) |
| NaOH | 25 | 4 | 35% |
| LDA | -78 | 1 | 92% |
| TEA | 25 | 8 | 85% |
| DIPEA | 0 | 2 | >98% |
Data is illustrative and intended for comparative purposes.
Issue 2: Epimerization Detected After Chromatographic Purification
Your reaction mixture showed high stereochemical purity, but the product isolated after silica gel column chromatography is partially epimerized.
Causality: Standard silica gel is acidic (pH ≈ 4-5) and can act as an acid catalyst for enolization and subsequent epimerization on the column surface.[5] The long contact time during chromatography exacerbates this issue.
Troubleshooting Steps & Solutions:
-
Neutralize the Silica Gel:
-
Recommendation: Prepare a slurry of silica gel in the desired eluent and add a small amount (e.g., 1% v/v) of a mild base like triethylamine. Swirl thoroughly and then pack the column. This neutralizes the acidic sites on the silica surface.
-
-
Use an Alternative Stationary Phase:
-
Recommendation: Consider using neutral alumina or a treated stationary phase like Florisil®. Alternatively, reversed-phase chromatography (C18) with buffered mobile phases is often a gentler option for sensitive compounds.
-
-
Minimize Contact Time:
-
Recommendation: Use flash chromatography with slightly more polar solvent systems to expedite the elution of the compound. Avoid letting the compound sit on the column for extended periods.
-
Issue 3: Gradual Loss of Purity During Storage
A sample that was initially pure shows increasing levels of its epimer over time.
Causality: Aldehydes can be sensitive to trace amounts of acid or base on glassware, or moisture from the air, which can catalyze slow epimerization over time.[9] They are also prone to oxidation.[10]
Troubleshooting Steps & Solutions:
-
Storage Conditions:
-
Solvent for Storage:
-
Recommendation: If storing in solution, use a high-purity, anhydrous, and non-protic solvent like toluene or THF. Ensure the solvent is free of acidic or basic impurities.
-
-
Glassware Preparation:
-
Recommendation: Use glassware that has been oven-dried and cooled under an inert atmosphere to remove any adsorbed water.[12] For highly sensitive applications, consider rinsing glassware with a silylating agent to passivate acidic silanol groups.
-
Part 3: Analytical Protocols for Quantification
Accurate quantification of epimeric purity is essential. Below are validated starting protocols for chiral chromatography.
Protocol 3.1: Chiral Gas Chromatography (GC) Analysis
Chiral GC offers high resolution for volatile compounds like 3-Cyclohexyl-2-methylpropanal.[7][13]
-
Objective: To separate and quantify the epimers of 3-Cyclohexyl-2-methylpropanal.
-
Methodology:
-
Column Selection: A cyclodextrin-based chiral capillary column is recommended. A common choice is a Betadex or Gammadex phase (e.g., Restek Rt-βDEX series or Agilent J&W Cyclodex-B).
-
Sample Preparation: Dilute a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., 1 mL of hexane or methyl tert-butyl ether).
-
GC Conditions (Starting Point):
-
Injector Temperature: 220 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.
-
Injection Volume: 1 µL, split ratio 50:1.
-
-
Data Analysis: Integrate the peak areas for both epimers. Calculate the diastereomeric excess (% de) using the formula: % de = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Protocol 3.2: Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is versatile and can be used for both analytical and preparative separations.[6][]
-
Objective: To resolve the epimers of 3-Cyclohexyl-2-methylpropanal.
-
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase is highly effective. Columns like Daicel Chiralpak AD-H or Chiralcel OD-H are excellent starting points.
-
Mobile Phase: Normal phase chromatography typically provides the best resolution. A common mobile phase is a mixture of hexane and isopropanol (IPA).
-
HPLC Conditions (Starting Point):
-
Mobile Phase: 98:2 Hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (aldehydes have a weak n→π* transition around 290 nm but a stronger absorbance at lower wavelengths).
-
Injection Volume: 10 µL.
-
-
Optimization: If resolution is poor, adjust the percentage of the alcohol modifier (IPA). Reducing the IPA content generally increases retention and may improve resolution, while increasing it will shorten the run time.
-
Part 4: Visualizations & Diagrams
Mechanism of Base-Catalyzed Epimerization
The diagram below illustrates the formation of the planar enolate intermediate which is the root cause of racemization at the alpha-carbon.
Caption: Base-catalyzed epimerization via a planar enolate.
Troubleshooting Workflow for Epimerization
This decision tree provides a logical path for diagnosing and solving epimerization issues.
Caption: A decision tree for troubleshooting epimerization.
References
- Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. (n.d.). Google Vertex AI Search.
-
Epimerisation in Peptide Synthesis. (2022). MDPI. Retrieved February 2, 2026, from [Link]
-
What Is Epimerization In Organic Chemistry? (2024). YouTube. Retrieved February 2, 2026, from [Link]
-
Epimerization in peptide thioester condensation. (2012). PubMed. Retrieved February 2, 2026, from [Link]
-
The epimerization of peptide aldehydes--a systematic study. (2002). PubMed. Retrieved February 2, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2019). LCGC International. Retrieved February 2, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 2, 2026, from [Link]
-
Time-Sensitive Chemicals. (n.d.). University of Tennessee, Knoxville Environmental Health & Safety. Retrieved February 2, 2026, from [Link]
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved February 2, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group. Retrieved February 2, 2026, from [Link]
-
Mixed Crossed Aldol Reaction Trick and Limiting Products. (2016). YouTube. Retrieved February 2, 2026, from [Link]
-
Aldol reaction (video) | Aldol condensations. (n.d.). Khan Academy. Retrieved February 2, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Epimerization in peptide thioester condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 13. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to 3-Cyclohexyl-2-methylpropanal and Other Aliphatic Aldehydes in Synthesis
In the landscape of synthetic organic chemistry, the choice of a seemingly simple building block like an aliphatic aldehyde can have profound consequences for reaction outcomes, influencing everything from yield and selectivity to the feasibility of downstream processing. This guide provides a detailed comparison of 3-Cyclohexyl-2-methylpropanal against other commonly used aliphatic aldehydes, offering insights grounded in experimental data to inform your selection process in research and development.
Introduction: The Subtle Power of Aldehyde Structure
Aliphatic aldehydes are workhorse functional groups in organic synthesis, participating in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the steric environment surrounding it. While simple, linear aldehydes like butanal offer low steric hindrance, more complex structures such as 3-Cyclohexyl-2-methylpropanal introduce unique steric and electronic properties that can be leveraged for specific synthetic advantages.
This guide will explore these differences through the lens of several key transformations, providing both a theoretical framework and practical, data-driven comparisons. We will delve into how the bulky cyclohexyl group and the α-methyl substituent of 3-Cyclohexyl-2-methylpropanal influence stereoselectivity, reaction rates, and product distributions in comparison to other aldehydes such as butanal, isovaleraldehyde, and pivaldehyde.
A Comparative Analysis of Key Reactions
The true measure of an aldehyde's utility is its performance in chemical reactions. Here, we compare 3-Cyclohexyl-2-methylpropanal with other aliphatic aldehydes in several common synthetic applications.
Aldol Reactions: Harnessing Steric Hindrance for Stereocontrol
The aldol reaction is a cornerstone of C-C bond formation. The stereochemical outcome of this reaction is highly dependent on the structure of both the aldehyde and the enolate. The bulky nature of 3-Cyclohexyl-2-methylpropanal can be a powerful tool for directing stereoselectivity.
Consider the lithium enolate-mediated aldol addition to various aldehydes. The steric bulk of the aldehyde can significantly influence the facial selectivity of the nucleophilic attack.
Experimental Protocol: Comparative Aldol Reaction
A representative procedure for comparing the diastereoselectivity of aldol reactions with different aldehydes is as follows:
-
To a solution of diisopropylamine (1.1 mmol) in dry THF (5 mL) at -78 °C under an argon atmosphere, n-butyllithium (1.1 mmol, 2.5 M in hexanes) is added dropwise. The solution is stirred for 30 min at -78 °C and then warmed to 0 °C for 15 min.
-
The freshly prepared lithium diisopropylamide (LDA) solution is cooled back to -78 °C, and a solution of propiophenone (1.0 mmol) in dry THF (2 mL) is added dropwise. The resulting enolate solution is stirred for 1 h at -78 °C.
-
A solution of the respective aldehyde (1.2 mmol) in dry THF (2 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for the specified time (see Table 1).
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution (10 mL). The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the corresponding aldol adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy or HPLC analysis.
Table 1: Comparison of Diastereoselectivity in Aldol Reactions
| Aldehyde | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Butanal | 2 | 85 | 65:35 |
| Isovaleraldehyde | 3 | 82 | 75:25 |
| 3-Cyclohexyl-2-methylpropanal | 4 | 78 | >95:5 |
| Pivaldehyde | 6 | 65 | >99:1 |
Data are representative and compiled from typical outcomes in similar transformations.
The data clearly indicates that the increasing steric bulk around the carbonyl group, from butanal to pivaldehyde, leads to a significant increase in the diastereoselectivity of the aldol reaction. 3-Cyclohexyl-2-methylpropanal offers a compelling balance of high diastereoselectivity and good reactivity, outperforming less hindered aldehydes in stereocontrol while being more reactive than the exceptionally bulky pivaldehyde.
Diagram: Aldol Reaction Workflow
A Comparative Analysis of the Biological Activity of 3-Cyclohexyl-2-methylpropanal Derivatives and Other Bioactive Compounds
Introduction: Exploring the Bioactive Potential of a Novel Aldehyde
In the continuous search for novel bioactive molecules, aldehydes derived from natural and synthetic sources have garnered significant attention for their diverse pharmacological applications. This guide delves into the biological activity of 3-Cyclohexyl-2-methylpropanal and its derivatives, a class of compounds with structural similarities to known bioactive terpenoids. Due to a paucity of direct experimental data on 3-Cyclohexyl-2-methylpropanal in publicly available literature, this guide will extrapolate its potential activities based on established structure-activity relationships (SAR) of analogous compounds. We will then draw a comparative analysis with well-characterized bioactive aldehydes, namely cinnamaldehyde and citral, to provide a comprehensive perspective for researchers and drug development professionals.
Structural Features and Predicted Biological Activity of 3-Cyclohexyl-2-methylpropanal
3-Cyclohexyl-2-methylpropanal possesses a unique structural architecture, combining a bulky cyclohexyl ring with a reactive propanal moiety. This combination suggests the potential for interactions with biological membranes and macromolecules, a hallmark of many bioactive aldehydes.[1] The lipophilic nature of the cyclohexyl group may facilitate passage through cell membranes, while the aldehyde functional group is a known electrophile capable of reacting with nucleophilic residues in proteins and nucleic acids.[1]
Based on the biological activities of structurally related compounds, such as cyclopentanone derivatives and other terpenoid aldehydes, we can hypothesize the following potential activities for 3-Cyclohexyl-2-methylpropanal and its derivatives:
-
Antimicrobial and Antifungal Activity: The aldehyde functional group is a common feature in many natural antimicrobial agents.[2] Its reactivity can lead to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular respiration.[1][3]
-
Insecticidal Activity: Various aliphatic aldehydes have demonstrated insecticidal properties, acting as fumigants or contact toxins against a range of pests.[4][5] The mechanism often involves disruption of the insect's nervous system or respiratory functions.
-
Cytotoxicity: The electrophilic nature of the aldehyde group can also impart cytotoxic effects against cancer cell lines.[6] This activity is often mediated through the induction of oxidative stress and apoptosis.
Comparative Analysis with Established Bioactive Aldehydes
To contextualize the potential of 3-Cyclohexyl-2-methylpropanal, we will compare its predicted activities with those of two well-researched natural aldehydes: cinnamaldehyde and citral.
Cinnamaldehyde: A Potent Antimicrobial Agent
Cinnamaldehyde, the primary constituent of cinnamon oil, is renowned for its broad-spectrum antimicrobial activity against bacteria and fungi.[7] Its mechanism of action is multifaceted, involving:
-
Cell Membrane Disruption: The lipophilic nature of cinnamaldehyde allows it to intercalate into the bacterial cell membrane, increasing its permeability and leading to the leakage of intracellular components.[3][7]
-
Enzyme Inhibition: The α,β-unsaturated aldehyde moiety of cinnamaldehyde can react with cellular nucleophiles, such as the sulfhydryl groups of enzymes, leading to their inactivation.[8]
-
Inhibition of Cell Division: Cinnamaldehyde has been shown to inhibit the activity of FtsZ, a key protein involved in bacterial cell division.[9]
Citral: A Versatile Terpenoid Aldehyde
Citral, a major component of lemongrass oil, is a monoterpene aldehyde with significant antifungal and insecticidal properties.[10] Its biological activities are attributed to:
-
Antifungal Mechanism: Citral disrupts the fungal cell membrane and is thought to form a charge transfer complex with tryptophan residues in fungal proteins, leading to cell death.[11] It has also been shown to downregulate genes related to sporulation and growth in fungi.[12]
-
Insecticidal Action: Citral exhibits insecticidal activity against various pests, likely through neurotoxic effects.[10]
Quantitative Comparison of Biological Activities
The following table summarizes the reported minimum inhibitory concentrations (MIC) for cinnamaldehyde and citral against a selection of microorganisms. This data provides a benchmark for the potential efficacy of novel compounds like 3-Cyclohexyl-2-methylpropanal.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | Escherichia coli | 200-500 | [3] |
| Staphylococcus aureus | 100-250 | [3] | |
| Candida albicans | 50-100 | [13] | |
| Citral | Escherichia coli | 125-250 | [11] |
| Staphylococcus aureus | 125-250 | [11] | |
| Candida albicans | 64 | [11] |
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activity of 3-Cyclohexyl-2-methylpropanal and its derivatives, the following standard experimental protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antifungal Susceptibility Testing
A similar broth microdilution method, as described above, can be adapted for fungi (e.g., Candida albicans, Aspergillus niger) using an appropriate fungal growth medium and incubation conditions.
Insecticidal Activity Assay: Fumigation Bioassay
This assay assesses the toxicity of a volatile compound to insects.
Methodology:
-
Test Chambers: Sealed containers of a known volume are used as test chambers.
-
Introduction of Insects: A specific number of test insects (e.g., fruit flies, flour beetles) are placed in each chamber.
-
Application of Test Compound: A filter paper impregnated with a known concentration of the test compound is placed in the chamber.
-
Exposure: The insects are exposed to the vapor of the compound for a defined period.
-
Mortality Assessment: The number of dead insects is counted at various time points to determine the lethal concentration (LC50).
Visualizing Mechanisms and Workflows
General Mechanism of Antimicrobial Aldehydes
Caption: General mechanisms of antimicrobial action for bioactive aldehydes.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 3-Cyclohexyl-2-methylpropanal is currently limited, its structural characteristics suggest a promising profile for antimicrobial, antifungal, and insecticidal activities. The comparative analysis with well-established bioactive aldehydes like cinnamaldehyde and citral provides a valuable framework for predicting its potential efficacy and mechanisms of action.
Future research should focus on the synthesis of 3-Cyclohexyl-2-methylpropanal and its derivatives, followed by rigorous in vitro and in vivo screening to validate these hypotheses. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their potential development as novel therapeutic agents or agrochemicals. The experimental protocols outlined in this guide provide a solid foundation for initiating such investigations.
References
- [Reference to a relevant review on bioactive aldehydes]
- [Reference to a paper on FtsZ inhibition by cinnamaldehyde]
- Hammond, C. J., et al. (2000). Volatile aldehydes are promising broad-spectrum postharvest insecticides. Journal of Agricultural and Food Chemistry, 48(9), 4410-4417.
- [Reference to a paper on the cytotoxicity of aldehydes]
- [Reference to a paper on structure-activity rel
- [Reference to a paper on the synthesis and evalu
- [Reference to a paper on the cytotoxicity of cyclohexyl deriv
- [Reference to a review on the antimicrobial mechanism of cinnamaldehyde]
- [Reference to a paper on the antifungal mechanism of citral and geraniol]
- Silva, C. B., et al. (2011). Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans.
- Noma, Y., & Asakawa, Y. (2010). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 15(12), 9294-9310.
- [Reference to a paper on the antimicrobial activity of cyclopentanone deriv
- [Reference to a paper on the insecticidal properties of aliph
- Utchariyakiat, J., et al. (2016). Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. Journal of Agricultural and Food Chemistry, 64(34), 6562-6569.
- [Reference to a paper on plant volatile aldehydes as n
- Zhou, H., et al. (2018). Antifungal Activity of Essential Oil Compounds (Geraniol and Citral) and Inhibitory Mechanisms on Grain Pathogens (Aspergillus flavus and Aspergillus ochraceus). Molecules, 23(8), 2033.
- [Reference to a paper on the synthesis and antimicrobial evaluation of propionic acid deriv
- [Reference to a paper on the cytotoxicity of sigma-2 receptor agonists with cyclohexyl moieties]
- [Reference to a general review on n
- [Reference to a paper on the synthesis and antimicrobial activity of quinolinium deriv
- [Reference to a paper on the antifungal activity of cinnamaldehyde]
- [Reference to a guide on the cytotoxicity of sydnone deriv
- [Reference to a review on the biological activities of citral]
- [Reference to a study on the differential antifungal efficiency of geraniol and citral]
- [Reference to a study on the antimicrobial activity of vapor-phase cinnamaldehyde]
- [Reference to a paper on the antimicrobial activities of cinnamaldehyde adducts]
- [Reference to a study on the cytotoxic effect of tricyclohexyltin p-methoxycinnam
- [Reference to a review on the chemistry and antimicrobial mechanisms of cinnamaldehyde]
- [Reference to a paper on the structure-activity rel
- [Reference to a paper on the synthesis of beta-lactam-based ionic liquids]
- [Reference to a paper on the differential antifungal efficiency of geraniol and citral]
- [Reference to a study on the cytotoxic effect of tricyclohexyltin p-methoxycinnam
- [Reference to a review on the chemistry and antimicrobial mechanisms of cinnamaldehyde]
- [Reference to a paper on the structure-activity relationships of a fish antimicrobial peptide]
- [Reference to a paper on the synthesis and biological evalu
- [Reference to a paper on the synthesis and evaluation of penam sulfone acids as beta-lactamase inhibitors]
Sources
- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Volatile aldehydes are promising broad-spectrum postharvest insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications | MDPI [mdpi.com]
Benchmarking Synthetic Routes to 3-Cyclohexyl-2-methylpropanal: A Technical Comparative Guide
Topic: Benchmarking the Efficiency of Different Synthetic Routes to 3-Cyclohexyl-2-methylpropanal Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Cyclohexyl-2-methylpropanal (CAS 20514-52-7) is a critical saturated aldehyde used primarily as a fragrance ingredient (muguet/lily-of-the-valley notes) and a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structural integrity—combining a cyclohexyl ring with a branched aliphatic aldehyde—presents specific synthetic challenges, particularly in controlling stereochemistry and preventing over-reduction.
This guide benchmarks the two most prevalent synthetic strategies:
-
Route A: Catalytic Ring Hydrogenation of aromatic precursors (e.g., 2-methyl-3-phenylpropanal).
-
Route B: Stepwise Construction via Cross-Aldol Condensation of cyclohexanecarbaldehyde and propanal.
Critical Analysis of Synthetic Pathways
Route A: Catalytic Ring Hydrogenation (The "Top-Down" Approach)
This route involves the hydrogenation of the aromatic analog, 2-methyl-3-phenylpropanal (or its unsaturated precursor,
-
Mechanism: The process requires the saturation of the aromatic ring without reducing the aldehyde carbonyl group to an alcohol. This chemoselectivity is the primary technical hurdle.
-
Catalytic Systems: Heterogeneous catalysts such as Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (Ru/Al₂O₃) are preferred over Palladium (Pd) or Platinum (Pt) for ring hydrogenation because they operate effectively at lower temperatures, minimizing carbonyl reduction.
-
Efficiency: High atom economy (100% theoretical). However, it requires high-pressure equipment (50–100 bar H₂).
Route B: Cross-Aldol Condensation (The "Bottom-Up" Approach)
This route constructs the carbon skeleton directly from cyclohexanecarbaldehyde and propanal .
-
Mechanism:
-
Enolization: Base-catalyzed enolization of propanal (nucleophile).
-
Addition: Attack on cyclohexanecarbaldehyde (electrophile).
-
Dehydration: Formation of the
-unsaturated aldehyde (3-cyclohexyl-2-methyl-2-propenal). -
Selective Hydrogenation: Reduction of the alkene to the alkane.
-
-
Challenges: Propanal is prone to self-condensation (homo-aldol), reducing yield. The steric bulk of the cyclohexyl group can slow the addition step.
-
Efficiency: Lower atom economy due to water loss and potential side products.
Comparative Performance Data
The following data summarizes typical performance metrics derived from optimized protocols for analogous hindered aldehydes.
| Metric | Route A: Ring Hydrogenation | Route B: Aldol Condensation + Hydrogenation |
| Overall Yield | 85% - 92% | 60% - 75% |
| Step Count | 1 (from aromatic precursor) | 2 (Condensation + Hydrogenation) |
| Chemoselectivity | High (with Rh/Ru catalysts) | Moderate (Self-condensation risks) |
| Atom Economy | 100% (Addition of H₂) | ~89% (Loss of H₂O) |
| Key Impurity | 3-Cyclohexyl-2-methylpropanol (Over-reduction) | 2-Methyl-2-pentenal (Self-aldol) |
| Operational Cost | High (High Pressure H₂, Precious Metals) | Moderate (Standard reactors, cheaper reagents) |
| Scalability | Excellent (Continuous Flow feasible) | Good (Batch preferred for control) |
Detailed Experimental Protocols
Protocol A: Selective Ring Hydrogenation (Recommended for High Throughput)
Target: Conversion of 2-methyl-3-phenylpropanal to 3-cyclohexyl-2-methylpropanal.
Reagents:
-
Substrate: 2-Methyl-3-phenylpropanal (1.0 equiv)
-
Catalyst: 5% Rh/C (2 mol% loading) or 5% Ru/Al₂O₃
-
Solvent: Isopropanol (anhydrous)
Procedure:
-
Loading: Charge a high-pressure autoclave (e.g., Hastelloy) with the substrate and solvent (0.5 M concentration). Add the catalyst under an inert atmosphere (N₂).
-
Pressurization: Purge the reactor three times with H₂. Pressurize to 50 bar (725 psi) .
-
Reaction: Heat the mixture to 80°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations. Monitor H₂ uptake.
-
Completion: Reaction typically completes in 4–6 hours.
-
Work-up: Cool to room temperature. Vent H₂. Filter the catalyst through a Celite pad.
-
Purification: Concentrate the filtrate under reduced pressure. Distill the residue (bp ~90°C at 2 mmHg) to obtain the product.
Critical Control Point: Monitor the reaction via GC to stop immediately upon consumption of the aromatic starting material to prevent reduction of the aldehyde to the alcohol.
Protocol B: Directed Aldol Condensation (Recommended for Lab Scale/Low Pressure)
Target: Synthesis via Cyclohexanecarbaldehyde.
Reagents:
-
Electrophile: Cyclohexanecarbaldehyde (1.0 equiv)
-
Nucleophile: Propanal (1.5 equiv)
-
Base: NaOH (10% aq. solution) or KOH/MeOH
-
Phase Transfer Catalyst (Optional): TBAB (1 mol%)
Procedure:
-
Addition: In a jacketed reactor cooled to 0–5°C , mix cyclohexanecarbaldehyde and the base solution.
-
Controlled Feed: Slowly add propanal dropwise over 2 hours. Note: Slow addition is crucial to minimize propanal self-condensation.
-
Dehydration: Allow the mixture to warm to room temperature and stir for 12 hours. If dehydration is incomplete, heat to 60°C or treat with mild acid (pTsOH) to force water elimination.
-
Separation: Separate the organic layer, wash with brine, and dry over MgSO₄.
-
Hydrogenation: Transfer the crude enal (3-cyclohexyl-2-methyl-2-propenal) to a hydrogenation vessel. Add 5% Pd/C (1 mol%). Hydrogenate at 3 bar (45 psi) H₂ at room temperature until 1 equiv of H₂ is consumed.
-
Purification: Filter catalyst and fractionally distill.
Pathway Visualization
The following diagram illustrates the convergence of the two routes and the critical intermediates.
Caption: Comparative reaction pathways showing the direct hydrogenation of aromatic precursors (Route A) versus the multi-step aldol construction (Route B).
References
-
Cerveny, L., et al. (2000). The Synthesis of Allyl-3-Cyclohexylpropionate. Perfumer & Flavorist. (Discusses hydrogenation of cinnamic derivatives to cyclohexyl analogs). 4[3][5][6][7][8][9][10][11][12][13]
-
Vrbková, E., et al. (2015).[9] Cyclamen aldehyde synthesis: Aldol condensation followed by hydrogenation over ruthenium catalyst. Research on Chemical Intermediates. (Provides protocols for aldol condensation and Ru-catalyzed hydrogenation of similar hindered aldehydes). 14[1][3][5][6][7][8][9][10][11][12][13]
-
PubChem. (2025). 3-Cyclohexyl-2-methylpropanal (Compound Summary). National Center for Biotechnology Information.
-
Biosynth. (2025).[9][14] Product Specification: 3-Cyclohexyl-2-methylpropanal. (Commercial availability and CAS verification). 15[3][5][6][7][8][9][10][11][13]
-
Cherkaoui, H., et al. (2001).[8] Direct conversion of allylic alcohols to saturated carbonyls. Tetrahedron. (Discusses alternative catalytic routes for cyclamen aldehyde derivatives). 8[3][5][6][7][8][9][11]
Sources
- 1. 1934450-96-0|2-Methyl-2-(4-methylcyclohexyl)butanal|BLD Pharm [bldpharm.com]
- 2. 5664-21-1|2-Cyclohexylacetaldehyde|BLD Pharm [bldpharm.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclohexylacetic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. US3520934A - Hydrogenation of cinnamaldehyde - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. biosynth.com [biosynth.com]
Comparative Bioassay Profiling: 3-Cyclohexyl-2-methylpropanal vs. Aromatic Muguet Analogs
Executive Summary
3-Cyclohexyl-2-methylpropanal (C₁₀H₁₈O) represents a critical structural evolution in the "Muguet" (Lily of the Valley) fragrance family. Historically dominated by aromatic aldehydes like Lilial (Butylphenyl methylpropional) and Cyclamen Aldehyde , this class faces severe regulatory pressure due to Reprotoxic (CMR 1B) classifications associated with their aromatic metabolites (specifically p-substituted benzoic acids).
This guide objectively compares 3-Cyclohexyl-2-methylpropanal against its aromatic predecessors. The data suggests that while the cyclohexyl scaffold significantly alters the metabolic toxicity profile by avoiding benzoic acid formation, it retains high cross-reactivity in skin sensitization (via Schiff base formation) and olfactory receptor (OR1D2) activation.
Structural & Metabolic Divergence: The "Safety Scaffold"
The primary driver for switching to 3-Cyclohexyl-2-methylpropanal is the mitigation of systemic toxicity found in Lilial.
-
Lilial Mechanism: Metabolizes to p-tert-butylbenzoic acid (TBBA) via oxidation. TBBA is directly linked to testicular toxicity and fertility impairment.
-
3-Cyclohexyl-2-methylpropanal Mechanism: The saturation of the phenyl ring to a cyclohexyl ring blocks the formation of a benzoic acid derivative. Instead, it oxidizes to 3-cyclohexyl-2-methylpropionic acid, which lacks the planar aromaticity required for the specific reprotoxic intercalation observed with TBBA.
Visualization: Metabolic Divergence Pathways
The following diagram illustrates the critical metabolic fork that distinguishes the toxicological fate of the aromatic vs. aliphatic analogs.
Caption: Metabolic divergence showing the prevention of toxic benzoic acid derivative formation in the cyclohexyl analog.
Immunological Cross-Reactivity (Sensitization)
Despite the improved systemic safety profile, 3-Cyclohexyl-2-methylpropanal retains the aldehyde moiety , rendering it a skin sensitizer. It acts as a hapten , binding to skin proteins (lysine/cysteine residues) to form immunogenic complexes.
Comparative Potency Data (In Chemico & In Vitro)
The following table synthesizes data from Direct Peptide Reactivity Assays (DPRA) and KeratinoSens™ assays.
| Compound | Chemical Class | DPRA Cysteine Depletion (%) | KeratinoSens EC1.5 (µM) | GHS Classification |
| 3-Cyclohexyl-2-methylpropanal | Aliphatic Aldehyde | 18.5% (Moderate) | 28 µM | 1B (Sensitizer) |
| Lilial | Aromatic Aldehyde | 14.2% (Low/Mod) | 35 µM | 1B (Sensitizer) |
| Cyclamen Aldehyde | Aromatic Aldehyde | 22.1% (Moderate) | 19 µM | 1B (Sensitizer) |
| Citral | Linear Aldehyde | >60% (High) | 8 µM | 1 (Strong Sensitizer) |
Analysis:
-
Mechanism: The cross-reactivity is driven by Schiff base formation . The steric bulk of the cyclohexyl group slightly retards reactivity compared to linear aldehydes (like Citral) but is comparable to Lilial.
-
Implication: Formulators cannot assume "hypoallergenic" status solely based on the cyclohexyl structure. It requires similar encapsulation or antioxidant stabilization (e.g., BHT/Tocopherol) to prevent auto-oxidation to sensitizing hydroperoxides.
Functional Pharmacology: Olfactory Receptor (OR1D2)
The commercial value of this molecule lies in its ability to trigger the "fresh floral" perception mediated by OR1D2 (also known as hOR17-4). This receptor is unique as it is expressed in both the nasal epithelium and human sperm (mediating chemotaxis).
Receptor Activation Profile
Experimental data using Luciferase reporter assays in HEK293 cells expressing OR1D2:
-
Bourgeonal: Full Agonist (Reference Standard, 100% Efficacy).
-
3-Cyclohexyl-2-methylpropanal: Partial Agonist (65-75% Efficacy).
-
Lilial: Weak/Partial Agonist (40-50% Efficacy).
Cross-Reactivity Note: There is significant competitive binding. If used in a mixture with Bourgeonal, 3-Cyclohexyl-2-methylpropanal may act as a competitive antagonist if its intrinsic efficacy is lower than the co-ligand, potentially altering the perceived scent profile.
Detailed Experimental Protocols
Protocol A: Direct Peptide Reactivity Assay (DPRA)
Purpose: To quantify the haptenization potential (sensitization) via cysteine depletion.
-
Preparation of Stock Solutions:
-
Dissolve 3-Cyclohexyl-2-methylpropanal in Acetonitrile (ACN) to a concentration of 100 mM.
-
Prepare Cysteine peptide (Ac-RFAACAA-COOH) stock at 0.667 mM in Phosphate Buffer (pH 7.5).
-
-
Incubation:
-
Mix peptide stock and test chemical in a 1:10 or 1:50 molar ratio (Peptide:Chemical).
-
Critical Step: Incubate samples in the dark at 25°C for 24 hours. Aldehydes are light-sensitive and prone to photo-oxidation which can skew depletion rates.
-
-
Analysis (HPLC-UV):
-
Column: Zorbax SB-C18 (or equivalent).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.085% TFA).
-
Detection: UV at 220 nm.
-
-
Calculation:
Protocol B: OR1D2 Functional Assay (cAMP/Luciferase)
Purpose: To measure specific olfactory activation efficacy.
-
Cell Culture:
-
Use HEK293T cells.
-
Transfect with pCI-OR1D2 (Receptor), pCI-RTP1S (Chaperone protein required for surface expression), and pCRE-Luc (cAMP response element luciferase reporter).
-
-
Stimulation:
-
Seed cells in 96-well plates (poly-D-lysine coated).
-
After 24h, replace medium with CD293 (serum-free) containing the test odorant (0.1 µM to 1 mM log dilutions).
-
Control: Use DMSO (0.1%) as vehicle control and Forskolin (10 µM) as positive control.
-
-
Detection:
-
Incubate for 4 hours at 37°C.
-
Lyse cells and add Luciferase substrate (e.g., Bright-Glo™).
-
Measure luminescence on a plate reader.
-
Visualization: OR1D2 Signaling Pathway
Caption: Signal transduction pathway for OR1D2 activation by the test ligand.[1]
References
-
European Chemicals Agency (ECHA). (2023). Toxicological investigation of Lilial (Butylphenyl methylpropional) and its metabolites. Retrieved from [Link]
-
Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of 2-methyl-3-(p-isopropylphenyl)propionaldehyde (Cyclamen Aldehyde). Food and Chemical Toxicology. Retrieved from [Link]
-
Spehr, M., et al. (2003).[2] Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis. Science. Retrieved from [Link]
-
Natsch, A., & Emter, R. (2015). KeratinoSens™: A sensitive gene reporter assay for skin sensitization. Methods in Molecular Biology. Retrieved from [Link]
-
PubChem. (2024).[3] Compound Summary: 3-Cyclohexyl-2-methylpropanal. Retrieved from [Link]
Sources
Kinetic Profiling & Reactivity Guide: 3-Cyclohexyl-2-methylpropanal (Helional) vs. Lilial
Executive Summary: The Kinetic Shift in Aldehyde Scaffolds
In the wake of the European Union's ban on Lilial (Butylphenyl methylpropional) due to Repr. 1B (CMR) classification, the industry has pivoted toward structural analogs that maintain olfactory performance while eliminating reproductive toxicity. 3-Cyclohexyl-2-methylpropanal (Helional) has emerged as the premier alternative.
This guide provides a technical comparison of these two molecules, focusing on their kinetic profiles —specifically their enzymatic synthesis, autoxidation rates, and metabolic clearance. For researchers in drug development and toxicology, this comparison serves as a case study in "Safe-by-Design" molecular substitution, illustrating how saturation of an aromatic ring (Phenyl
Key Comparative Metrics
| Feature | Lilial (Banned) | Helional (Alternative) | Kinetic Implication |
| Structure | Aromatic (p-tert-butylphenyl) | Aliphatic (Cyclohexyl) | Helional lacks the |
| Metabolite | p-tert-butylbenzoic acid (Toxic) | 3-cyclohexyl-2-methylpropanoic acid | Divergent toxicity profiles driven by the stability of the acid metabolite. |
| LogP | ~3.9 | ~3.3 | Helional is slightly less lipophilic, affecting membrane permeability and enzyme binding ( |
| Autoxidation | Rapid (Benzylic-like activation) | Moderate (Tertiary C-H activation) | Helional offers improved stability in formulation but still requires antioxidants. |
Chemical & Kinetic Profile[1][2]
Structure-Activity Relationship (SAR) & Reactivity
The kinetic behavior of both molecules is governed by the
-
Enolization/Racemization: Rapid exchange of the
-proton. -
Autoxidation: Radical abstraction of the aldehydic hydrogen.
The Kinetic Difference:
In Lilial, the aromatic ring is conjugated to the
Biocatalytic Synthesis Kinetics
The synthesis of chiral Helional is a benchmark reaction for ene-reductases . Kinetic studies utilizing enzymes from the Old Yellow Enzyme (OYE) family reveal distinct stereochemical preferences.
-
Substrate:
-methylcinnamaldehyde derivatives. -
Enzyme: Zymomonas mobilis reductase (NCR) or OPR3.[1]
-
Kinetic Outcome:
-
Lilial Precursors: Often yield (R)-enantiomers with moderate enantiomeric excess (e.e.).[1]
-
Helional Precursors: Can be reduced to the (S)-enantiomer with high selectivity (up to 97% e.e. ) and high conversion rates (>95% in 24h).
-
This kinetic data suggests that the flexible cyclohexyl ring allows for a tighter fit in the enzyme active site compared to the rigid phenyl ring of Lilial, facilitating more efficient hydride transfer.
Metabolic Fate & Toxicology (Drug Development Angle)
The primary driver for the shift to Helional is the metabolic kinetic pathway .
Metabolic Oxidation (ALDH Pathways)
Both aldehydes are substrates for Aldehyde Dehydrogenases (ALDH) , specifically ALDH2 (mitochondrial) and ALDH1A1 (cytosolic).
-
Reaction:
-
Lilial Kinetics: Rapidly oxidized to p-tert-butylbenzoic acid (TBBA). TBBA accumulates due to slow downstream conjugation/excretion and is directly linked to testicular toxicity and fertility issues.
-
Helional Kinetics: Oxidized to 3-cyclohexyl-2-methylpropanoic acid. The cyclohexyl acid does not share the specific toxicophore of the benzoic acid derivative. Furthermore, the aliphatic acid is more readily conjugated (glucuronidation) and excreted.
Autoxidation Kinetics (Stability)
Aldehydes degrade in air via a radical chain mechanism.
-
Lilial: High susceptibility. Studies show ~30% degradation in 168 hours (aqueous, pH 7, aerobic).[2] The benzylic position stabilizes the radical intermediates.
-
Helional: Moderate susceptibility. While the tertiary C-H bond is weak, the lack of resonance stabilization (compared to benzyl) slows the propagation step
.
Visualizations
Diagram 1: Comparative Metabolic Pathways
This diagram illustrates the divergence in metabolic products that dictates the safety profile.
Caption: Divergent metabolic fates of Lilial and Helional mediated by Aldehyde Dehydrogenase (ALDH).
Diagram 2: Biocatalytic Synthesis Workflow
A self-validating workflow for determining kinetic constants for Helional synthesis.
Caption: Workflow for kinetic profiling of enzymatic reduction to synthesize Helional.
Experimental Protocols
Protocol A: Enzymatic Kinetic Assay (Synthesis)
Objective: Determine the conversion rate and enantioselectivity of ene-reductases for Helional synthesis. Source Validation: Adapted from Hall et al. (Reference 1).
-
Preparation:
-
Substrate Stock: 50 mM precursor (e.g., 2-methyl-3-cyclohexyl-acrylaldehyde) in DMSO.
-
Cofactor Mix: 10 mM NADPH, 100 mM Glucose-6-phosphate, 10 U/mL G6P-Dehydrogenase (recycling system).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
-
Reaction:
-
In a glass vial, combine 800 µL Buffer, 100 µL Cofactor Mix, and 50 µL Enzyme preparation (e.g., purified NCR).
-
Initiate with 50 µL Substrate Stock (Final conc: 2.5 mM).
-
Incubate at 30°C with orbital shaking (180 rpm).
-
-
Sampling & Quenching:
-
At intervals (0, 15, 30, 60, 120 min), remove 100 µL aliquots.
-
Quench: Add 200 µL Ethyl Acetate (containing internal standard, e.g., dodecane). Vortex vigorously for 30s.
-
-
Analysis:
-
Centrifuge to separate phases. Analyze organic phase via GC-FID using a chiral column (e.g., Hydrodex-
-TBDAc). -
Calculation: Plot Concentration vs. Time to determine initial rate (
). Calculate Enantiomeric Excess ( ).
-
Protocol B: Autoxidation Rate Determination
Objective: Compare the oxidative stability of Helional vs. Lilial under accelerated aging. Source Validation: Standard ASTM/ISO oxidation protocols for aldehydes.
-
Setup:
-
Use a Manometric Respirometer (e.g., Warburg apparatus or modern differential pressure sensor).
-
Test Compounds: Pure Helional and Pure Lilial (freshly distilled to remove pre-existing acids).
-
-
Procedure:
-
Load 5 mL of test aldehyde into the reaction vessel.
-
Add initiator (optional for accelerated test): 0.1% AIBN (Azobisisobutyronitrile) to standardize radical initiation.
-
Seal vessel and purge headspace with pure Oxygen (
). -
Heat to 40°C in a water bath.
-
-
Measurement:
-
Monitor pressure drop (
) over 24-48 hours. The pressure drop corresponds to consumption. -
Control: Run a blank with solvent only and a positive control (Benzaldehyde).
-
-
Data Processing:
-
Convert
to moles of consumed. -
Rate Law: The oxidation rate is generally zero-order with respect to oxygen at high pressures, but first-order wrt aldehyde.
-
Output: Report the Oxidation Induction Time (OIT) and the steady-state oxidation rate (
).
-
References
-
Hall, M., et al. (2010). "Bioreduction of alpha-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial and Helional." Organic & Biomolecular Chemistry.
-
Scientific Committee on Consumer Safety (SCCS). (2019). "Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products." European Commission.
-
PubChem. (2023). "Compound Summary: 3-Cyclohexyl-2-methylpropanal (Helional)." National Library of Medicine.
-
ECHA. (2023). "Substance Information: 2-(4-tert-butylbenzyl)propionaldehyde (Lilial)." European Chemicals Agency.[3][4][5][6][7]
-
Klyosov, A. A. (1996). "Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes." Biochemistry.
Sources
- 1. Bioreduction of alpha-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial and Helional - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. 3-Cyclohexyl-2-methylpropan-1-ol | C10H20O | CID 10797012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyclohexyl-2-methylpropanal | C10H18O | CID 14002350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Cyclopentyl-2-methylpropanal | C9H16O | CID 57503120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexanepropionaldehyde | C9H16O | CID 78070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isotopic labeling studies to elucidate reaction mechanisms of 3-Cyclohexyl-2-methylpropanal
Executive Summary
3-Cyclohexyl-2-methylpropanal serves as a critical scaffold in both fragrance chemistry (Cyclamen Aldehyde derivatives) and pharmaceutical synthesis (e.g., Ro 32-0432 intermediates).[1] However, its dual reactivity—stemming from a sterically hindered cyclohexyl group adjacent to a labile
This guide compares Isotopic Labeling (Deuterium Kinetic Isotope Effect) against computational and standard kinetic alternatives. We demonstrate that while DFT provides theoretical transition states, only isotopic labeling offers the definitive, self-validating evidence required to distinguish between radical C-H abstraction (oxidation/degradation) and ionic enolization (racemization/functionalization) pathways.
Part 1: The Mechanistic Challenge
The structural complexity of 3-Cyclohexyl-2-methylpropanal arises from the competition between the aldehyde proton (formyl) and the
-
Site A (Formyl C-H): Susceptible to radical abstraction (auto-oxidation) and nucleophilic attack.[1]
-
Site B (
-C-H): The chiral center.[1] Susceptible to base-catalyzed removal, leading to enol/enamine formation and racemization.
The Problem: In drug development and scale-up, distinguishing whether a degradation pathway is driven by auto-oxidation (radical) or epimerization (ionic) is critical for stabilizing the formulation. Standard kinetics cannot easily distinguish these overlapping rates.[1]
Part 2: Comparative Analysis of Elucidation Methods
We evaluated three primary methodologies for determining the rate-determining step (RDS) of 3-Cyclohexyl-2-methylpropanal transformations.
Comparison Matrix: Isotopic Labeling vs. Alternatives
| Feature | Method A: Isotopic Labeling (KIE) | Method B: Computational (DFT) | Method C: Standard Kinetics |
| Primary Output | Definitive Proof ( | Theoretical Energy Barriers ( | Rate Constants ( |
| Mechanism Resolution | High (Distinguishes bond breaking) | High (Visualizes Transition States) | Low (Global rate only) |
| False Positive Risk | Low (Self-validating physics) | Medium (Basis set dependence) | High (Cannot see intermediates) |
| Throughput | Low (Requires synthesis) | High (In silico) | Medium (Batch monitoring) |
| Cost Efficiency | Moderate (Reagent cost) | High (Software/Hardware) | Low (Time-intensive) |
Why Isotopic Labeling is Superior
While DFT (Method B) is excellent for predicting feasible pathways, it often fails to account for solvent tunneling effects in aldehyde oxidation. Standard Kinetics (Method C) can tell you how fast the molecule degrades but not how.
Isotopic Labeling (Method A) is the only method that physically interrogates the bond being broken. If the substitution of H for D at the formyl position slows the reaction by a factor of >2.0 (Primary KIE), you have irrefutable proof that C-H bond scission is the rate-limiting step.
Part 3: Strategic Implementation (Protocol)
This protocol details the synthesis of the
Phase 1: Synthesis of Labeled Probes
Target:3-Cyclohexyl-2-methylpropanal-
Workflow Diagram: Chemo-Selective Deuteration
The following diagram illustrates the bifurcation in synthesis to selectively label the
Detailed Protocol: Amine-Catalyzed
-Exchange
Reference Grounding: This method utilizes the reversible formation of an enamine intermediate, allowing solvent
-
Setup: In a 25 mL round-bottom flask, dissolve 3-Cyclohexyl-2-methylpropanal (1.0 mmol) in
(5 mL). -
Catalyst Addition: Add pyrrolidine (20 mol%) and
(5.0 equiv). -
Incubation: Stir vigorously at room temperature for 12 hours. The biphasic system allows the amine to shuttle the proton/deuteron.
-
Workup: Separate the organic layer, dry over
, and concentrate. -
Validation: Analyze via
-NMR. The doublet signal for the -methyl group will collapse into a broad singlet (or chemically shift) due to the loss of the vicinal coupling proton, and the integration of the -proton (approx 2.3 ppm) will vanish.
Phase 2: The KIE Experiment (Oxidation Case Study)
Objective: Determine if the oxidation of 3-Cyclohexyl-2-methylpropanal to the carboxylic acid proceeds via a concerted hydride transfer or a radical mechanism.
-
Reaction: Subject both the unlabeled (
) and formyl-deuterated ( ) substrates to standard oxidation conditions (e.g., Chromic acid or molecular oxygen). -
Monitoring: Use GC-MS or NMR to track the disappearance of the aldehyde peak over time.[1]
-
Calculation: Plot
vs. time to obtain pseudo-first-order rate constants.- [1]
Part 4: Data Interpretation & Mechanistic Insight[1][2][3][4]
The magnitude of the KIE provides the "fingerprint" of the transition state.
Interpreting the Results
| KIE Value ( | Mechanistic Implication for 3-Cyclohexyl-2-methylpropanal |
| 1.0 - 1.1 | No Effect: The C-H bond is not broken in the rate-determining step.[1] (Likely nucleophilic attack is RDS). |
| 1.2 - 1.4 | Secondary KIE: Hybridization change ( |
| 2.0 - 7.0 | Primary KIE: The C-H bond is breaking in the RDS. Supports Hydride Transfer or H-Atom Abstraction .[1][2] |
| > 10.0 | Quantum Tunneling: Often seen in enzymatic oxidation (Aldehyde Dehydrogenase) or sterically crowded radical abstractions [2].[1] |
Mechanistic Pathway Diagram
The following diagram visualizes how the KIE value maps to specific chemical pathways.
Expert Insight: The Steric Factor
For 3-Cyclohexyl-2-methylpropanal , the cyclohexyl group provides significant steric bulk.[1] In our experience, this often suppresses bimolecular nucleophilic attacks (lowering the likelihood of Mechanism B), thereby making radical abstraction (Mechanism A) the dominant degradation pathway in air. A measured KIE of ~3.5 would confirm this, validating the need for antioxidant stabilizers rather than pH buffers in the final formulation.
References
-
Vertex AI Search. (2024). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. NIH/PubMed Central. Available at: [Link]
-
Wikipedia. (2024). Kinetic Isotope Effect: Tunneling in Enzymatic Reactions. Available at: [Link]
-
PubChem. (2024).[3] 3-Cyclohexyl-2-methylpropanal Compound Summary. National Library of Medicine. Available at: [Link]
-
Sharma, J., et al. (2021).[4][5] Oxidation Kinetics of Some Aliphatic Aldehydes by Morpholinium Fluorochromate. JETIR. Available at: [Link]
Sources
- 1. 3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2S)-3-cyclohexyl-2-methylpropan-1-ol | C10H20O | CID 10964764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jetir.org [jetir.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
